4-Chloroquinazoline-6-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloroquinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUTOVJNYMGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434116 | |
| Record name | 4-chloroquinazoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150449-97-1 | |
| Record name | 4-chloroquinazoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROQUINAZOLINE-6-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved anticancer drugs. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The carbonitrile group at the 6-position can also be chemically modified and may contribute to the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄ClN₃ | PubChem[1] |
| Molecular Weight | 189.60 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 150449-97-1 | PubChem[1] |
| SMILES | C1=CC2=C(C=C1C#N)C(=NC=N2)Cl | PubChem[1] |
| InChI Key | PQJUTOVJNYMGFX-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| XlogP (Computed) | 2.2 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 49.6 Ų | PubChem[1] |
| Monoisotopic Mass (Computed) | 189.0093748 Da | PubChem[1] |
Synthesis
The synthesis of this compound typically proceeds through the chlorination of its corresponding 4-oxo precursor, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile. This transformation is a common and effective method for introducing a reactive chlorine atom at the 4-position of the quinazoline ring.
Experimental Protocol: Chlorination of 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile
This protocol is a general procedure based on established methods for the chlorination of 4-quinazolones.[2][3] Optimization may be required for this specific substrate.
Materials:
-
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl₂)
-
Anhydrous toluene or other suitable inert solvent
-
Triethylamine or other organic base (optional, for use with POCl₃)[2]
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-oxo-3,4-dihydroquinazoline-6-carbonitrile in an excess of phosphorus oxychloride (or a solution in an inert solvent like toluene).
-
If using thionyl chloride, add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux (typically 70-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Reactivity and Chemical Behavior
The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at this position.
Common nucleophiles that can displace the chloride include:
-
Amines: Reaction with primary and secondary amines is a widely used method to synthesize a variety of 4-aminoquinazoline derivatives, which are often biologically active.
-
Alcohols and Phenols: Alkoxy and aryloxy quinazolines can be prepared by reacting with the corresponding alkoxides or phenoxides.
-
Thiols: Thioether linkages can be introduced by reaction with thiolates.
The nitrile group at the 6-position is relatively stable but can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions, further expanding the synthetic possibilities.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of quinazoline derivatives is well-known for its wide range of pharmacological activities, particularly as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.
A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline derivatives, which can be readily synthesized from 4-chloroquinazolines, are a major class of EGFR inhibitors.
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.
Given this precedent, it is highly probable that derivatives of this compound could also exhibit inhibitory activity against EGFR or other related tyrosine kinases. The nitrile group at the 6-position may influence the binding affinity and selectivity of these compounds.
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its key feature is the reactive chloro group, which allows for diverse functionalization. While experimental data on the compound itself is scarce, its structural similarity to known kinase inhibitors suggests that its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives.
References
- 1. This compound | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
4-Chloroquinazoline-6-carbonitrile structure and IUPAC name
An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its relevance as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.
Chemical Structure and IUPAC Name
This compound is a substituted quinazoline, which is a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring. The structure is characterized by a chlorine atom at position 4 and a nitrile group at position 6.
IUPAC Name: this compound[1]
Chemical Structure: The structure of the molecule is represented by the following diagram:
Image Source: PubChem CID 10012727
SMILES: C1=CC2=C(C=C1C#N)C(=NC=N2)Cl[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These computed descriptors are valuable for researchers in predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₄ClN₃ | PubChem[1][3] |
| Molecular Weight | 189.60 g/mol | PubChem[1][4] |
| Monoisotopic Mass | 189.0093748 Da | PubChem[1][2] |
| CAS Number | 150449-97-1 | PubChem[1][3] |
| Appearance | Solid | Methylamine Supplier[4] |
| XlogP (Predicted) | 2.2 | PubChem[2] |
| Melting Point | Unknown | Methylamine Supplier[4] |
| Boiling Point | Unknown | Methylamine Supplier[4] |
| Solubility in Water | Unknown | Methylamine Supplier[4] |
Synthesis Protocol
Objective: To synthesize this compound from 6-cyano-3H-quinazolin-4-one.
Materials:
-
6-cyano-3H-quinazolin-4-one (precursor)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or another suitable high-boiling inert solvent
-
Ice bath
-
Heating mantle and reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Experimental Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting material, 6-cyano-3H-quinazolin-4-one, in an excess of thionyl chloride (SOCl₂) or a solution of phosphorus oxychloride (POCl₃) in an inert solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.
-
Chlorination Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature for several hours (e.g., 4 hours).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.
-
Work-up and Isolation: The crude product is typically a solid. Pour the cooled reaction residue onto crushed ice to quench any remaining chlorinating agent. The solid product, this compound, will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final, pure compound.
Biological Significance and Signaling Pathway
Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9] Many compounds based on this structure function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Specifically, the 4-anilinoquinazoline scaffold (which can be readily synthesized from 4-chloroquinazoline precursors) is the basis for several approved anticancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as gefitinib and erlotinib.[8][10] Inhibition of the EGFR signaling pathway blocks downstream signals that promote cell proliferation, survival, and migration.
The diagram below illustrates a simplified EGFR signaling pathway and highlights the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and inhibition by quinazoline-based TKIs.
References
- 1. This compound | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H4ClN3) [pubchemlite.lcsb.uni.lu]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | High Purity Supplier in China | Properties, Applications & Safety Data [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. prepchem.com [prepchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloroquinazoline-6-carbonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in the synthesis of biologically active compounds. This document outlines its chemical properties, provides representative experimental protocols for its synthesis and derivatization, and discusses the biological activities of closely related quinazoline analogs, offering insights into potential research and drug development applications.
Core Compound Data
CAS Number: 150449-97-1[1] Molecular Formula: C₉H₄ClN₃ Molecular Weight: 189.60 g/mol
| Property | Value | Source |
| CAS Number | 150449-97-1 | PubChem CID 10012727 |
| Molecular Formula | C₉H₄ClN₃ | PubChem CID 10012727 |
| Molecular Weight | 189.60 g/mol | PubChem CID 10012727 |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
Synthesis and Derivatization
The synthesis of 4-chloroquinazoline derivatives is a well-established process in medicinal chemistry. The following protocols are representative methods for the synthesis of the 4-chloroquinazoline core and its subsequent derivatization to introduce functional diversity, which are adaptable for this compound.
Experimental Protocol 1: Synthesis of 4-Chloroquinazoline Core Structure
This protocol outlines a general method for the chlorination of a quinazolin-4-one precursor, a common route to obtaining 4-chloroquinazolines.
Materials:
-
6-Cyano-4-hydroxyquinazoline (or related quinazolinone precursor)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the starting quinazolin-4-one in a suitable solvent (e.g., toluene or neat), add thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess chlorinating agent under reduced pressure.
-
Azeotrope the residue with toluene to remove any remaining traces of the chlorinating agent.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline product.
-
The product can be further purified by recrystallization or column chromatography.
Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Derivatization
The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles. This is a key step in the synthesis of many biologically active quinazoline derivatives.
Materials:
-
This compound
-
Desired amine nucleophile
-
Solvent (e.g., isopropanol, dioxane, or THF/water mixture)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (optional, depending on the nucleophile)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the desired amine nucleophile (typically 1-1.2 equivalents). If the amine salt is used, a base like DIPEA may be required to liberate the free amine.
-
The reaction can be carried out at room temperature, or heated (conventional heating or microwave irradiation) to drive the reaction to completion. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration and washed with a suitable solvent.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 4-aminoquinazoline-6-carbonitrile derivative.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively available in the public domain, the quinazoline scaffold is a well-recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Derivatives of 4-chloroquinazoline have been widely investigated as potent inhibitors of various protein kinases.
Kinase Inhibition
Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4).[2][3] These kinases are often dysregulated in various cancers, making them attractive therapeutic targets. The nitrile group at the 6-position can influence the electronic properties and binding interactions of the molecule with its target.
Illustrative Quantitative Data for Analogous Compounds:
The following table presents IC₅₀ values for representative 4-anilinoquinazoline derivatives against various cancer cell lines, demonstrating the potential potency of this class of compounds. It is important to note that these values are for structurally related analogs and not for derivatives of this compound itself.
| Compound Class | Cell Line | Target/Mechanism | IC₅₀ (µM) |
| 6-halo-2-phenyl-substituted 4-anilinoquinazolines | HCT-116 (Colon Cancer) | Antiproliferative | 2.8 |
| 6-halo-2-phenyl-substituted 4-anilinoquinazolines | T98G (Glioblastoma) | Antiproliferative | 2.0 |
| 6-arylquinazolin-4-amines | Clk4 (Kinase) | Kinase Inhibition | Potent (nM range) |
| Quinazoline-based inhibitors | EGFR (Kinase) | Kinase Inhibition | Potent (nM range) |
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PAK4)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a derivative of this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, the substrate, and the kinase assay buffer.
-
Add varying concentrations of the test compound or a known inhibitor (positive control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of kinase activity).
Cell-Based Assays
The antiproliferative activity of quinazoline derivatives is often evaluated using cell-based assays such as the MTT assay.
Experimental Protocol 4: MTT Assay for Cell Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathways
Quinazoline derivatives are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[2] 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.
PAK4 Signaling Pathway
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Overexpression of PAK4 is associated with poor prognosis in several cancers. Quinazoline-based inhibitors have been developed to target PAK4.
Caption: PAK4 Signaling Pathway and its Inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinazoline-based kinase inhibitors.
Caption: Workflow for Synthesis and Evaluation of Quinazoline Inhibitors.
References
Navigating the Stability Landscape of 4-Chloroquinazoline-6-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physical and chemical stability aspects of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published stability data for this specific molecule, this document outlines a robust framework for its stability assessment based on established international guidelines and the known reactivity of its constituent functional groups. This guide details predictive degradation pathways, comprehensive experimental protocols for forced degradation and long-term stability studies, and the application of analytical techniques for monitoring stability. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to ensure the quality, safety, and efficacy of drug candidates derived from this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of targeted therapeutics. The stability of such an intermediate is a paramount concern in drug development, as it can directly impact the quality, shelf-life, and safety of the final active pharmaceutical ingredient (API). Understanding the physical and chemical stability profile of this compound is essential for defining appropriate storage conditions, handling procedures, and formulation strategies.
This guide will delve into the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It will also provide detailed, adaptable experimental protocols for conducting forced degradation studies and long-term stability testing in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Predicted Chemical Stability and Degradation Pathways
Based on the chemical structure of this compound, two primary sites are susceptible to chemical transformation: the chloro substituent at the 4-position of the quinazoline ring and the carbonitrile group at the 6-position.
Hydrolytic Degradation
Acidic and Basic Conditions: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield the corresponding carboxylic acid (4-chloroquinazoline-6-carboxylic acid) via an intermediate amide.[4][5][6][7][8] The reaction is typically accelerated by heat.[5] The 4-chloro group on the quinazoline ring is analogous to a vinyl chloride and is activated towards nucleophilic aromatic substitution.[9][10] Under aqueous conditions, particularly with heating, this group could be displaced by a hydroxyl group to form 4-hydroxyquinazoline-6-carbonitrile.
Photodegradation
Aromatic chlorinated compounds can be susceptible to photodegradation.[11] Exposure to light, particularly UV radiation, could potentially lead to homolytic cleavage of the carbon-chlorine bond, generating radical intermediates that could subsequently react to form a variety of degradation products.[12] The specific photoproducts would depend on the solvent and atmosphere. The ICH Q1B guideline provides a systematic approach to photostability testing.[13][14][15][16][17]
Thermal Degradation
In the solid state, thermal stability is a critical parameter. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the decomposition temperature and identifying any polymorphic transitions.[18][19][20][21] Degradation at elevated temperatures in the solid state may follow complex pathways, potentially involving polymerization or fragmentation.
Oxidative Degradation
While the core quinazoline ring is relatively electron-deficient, oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators, cannot be entirely ruled out. The potential for N-oxide formation on the quinazoline ring should be considered.
Proposed Stability Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the method of choice.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized (e.g., 10-90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Experimental Protocols for Stability Assessment
The following protocols are based on ICH guidelines and are designed to provide a comprehensive stability profile for this compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[22][23][24][25][26]
4.1.1. Acid and Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH.
-
For neutral hydrolysis, add an equal volume of water.[27]
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by the developed stability-indicating HPLC method.
4.1.2. Oxidative Degradation
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and sample at various time points.
-
Analyze the samples by HPLC.
4.1.3. Photostability
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples by HPLC.
4.1.4. Thermal Degradation
-
For solid-state thermal stability, heat a sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
For solution-state thermal stability, reflux a solution of the compound.
-
Analyze the stressed samples by HPLC.
-
Further characterization of the solid state can be performed using TGA and DSC to determine the onset of decomposition and any phase transitions.[28][29][30]
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under defined storage conditions.[2][31]
Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol:
-
Package samples of this compound in the proposed container closure system.
-
Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Data Presentation and Interpretation
All quantitative data from the stability studies should be tabulated to facilitate comparison and trend analysis.
Table 3: Example Data Table for Forced Degradation Studies
| Stress Condition | Time (hours) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND | ND |
| 8 | 92.5 | 4.8 | 1.2 | 7.5 | |
| 24 | 85.1 | 9.3 | 2.5 | 14.9 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND | ND |
| 8 | 90.2 | 6.1 | ND | 9.8 | |
| 24 | 78.9 | 15.4 | ND | 21.1 | |
| ND: Not Detected |
Table 4: Example Data Table for Long-Term Stability Study (25°C/60%RH)
| Time (months) | Appearance | Assay (%) | Degradation Product X (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | ND | 0.2 |
| 3 | White Powder | 99.7 | ND | 0.3 |
| 6 | White Powder | 99.6 | 0.1 | 0.4 |
| 9 | White Powder | 99.5 | 0.1 | 0.5 |
| 12 | White Powder | 99.4 | 0.2 | 0.6 |
| ND: Not Detected |
Conclusion
A thorough understanding of the physical and chemical stability of this compound is fundamental for its successful application in drug development. This guide provides a comprehensive framework for a systematic stability assessment. By implementing the outlined forced degradation and long-term stability studies, researchers can identify potential liabilities, establish appropriate storage and handling conditions, and develop robust formulations. The predictive degradation pathways and detailed experimental protocols serve as a valuable resource for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these principles will ultimately contribute to the development of safer and more effective medicines.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. youtube.com [youtube.com]
- 15. fda.gov [fda.gov]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 19. benchchem.com [benchchem.com]
- 20. testinglab.com [testinglab.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. ijisrt.com [ijisrt.com]
- 26. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 27. researchgate.net [researchgate.net]
- 28. Solid State Characterization of APIs - CD Formulation [formulationbio.com]
- 29. alfatestlab.com [alfatestlab.com]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
Spectroscopic Profile of 4-Chloroquinazoline-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloroquinazoline-6-carbonitrile. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of theoretical data and expected values derived from analogous compounds. The information herein is intended to support research and development activities by providing a foundational understanding of the compound's spectroscopic characteristics.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| H-2 | 8.8 - 9.2 | Singlet (s) | The proton at position 2 is expected to be a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms. |
| H-5 | 8.3 - 8.6 | Doublet (d) | This proton is part of the benzene ring and is expected to show a small coupling constant. |
| H-7 | 7.9 - 8.2 | Doublet of doublets (dd) | This proton will be split by both H-5 and H-8. |
| H-8 | 7.7 - 8.0 | Doublet (d) | This proton will show coupling to H-7. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) Range | Notes |
| C-2 | 150 - 155 | The chemical shift is influenced by the two adjacent nitrogen atoms. |
| C-4 | 160 - 165 | The carbon bearing the chlorine atom is expected to be significantly downfield. |
| C-4a | 150 - 155 | A quaternary carbon in the heterocyclic ring. |
| C-5 | 128 - 132 | Aromatic carbon. |
| C-6 | 110 - 115 | The carbon attached to the electron-withdrawing nitrile group. |
| C-7 | 135 - 140 | Aromatic carbon. |
| C-8 | 125 - 130 | Aromatic carbon. |
| C-8a | 145 - 150 | A quaternary carbon at the ring junction. |
| -C≡N | 115 - 120 | The carbon of the nitrile group. |
Infrared (IR) Spectroscopy
Note: An experimental IR spectrum for this compound is not available. The table below lists the expected characteristic absorption bands based on its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Vibration |
| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong | Stretching |
| C=N (Quinazoline ring) | 1610 - 1630 | Medium | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |
| C-Cl (Chloro) | 700 - 850 | Strong | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₉H₄ClN₃ | PubChem[1] |
| Molecular Weight | 189.60 g/mol | PubChem[1] |
| Exact Mass | 189.0093748 Da | PubChem[1] |
| Predicted [M+H]⁺ | 190.01665 | PubChemLite |
| Predicted [M+Na]⁺ | 211.99859 | PubChemLite |
Note: An experimental mass spectrum detailing the fragmentation pattern is not currently available in public databases.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is run.
-
Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied using a press to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.
-
A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).
-
-
Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the m/z values of the fragment ions.
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
The Chlorine Atom in 4-Chloroquinazolines: A Gateway to Novel Therapeutics
An In-depth Technical Guide on the Reactivity and Synthetic Utility of 4-Chloroquinazolines for Researchers, Scientists, and Drug Development Professionals.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Among its various derivatives, 4-chloroquinazoline stands out as a critical intermediate due to the high reactivity of its chlorine atom at the C4 position. This reactivity provides a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This technical guide delves into the chemistry of the C4-chloro group, exploring its reactivity towards various nucleophiles, the underlying reaction mechanisms, and the factors influencing these transformations. Detailed experimental protocols and quantitative data are provided to offer a practical resource for chemists in the field.
The Chemistry of the C4 Position: A Hub of Reactivity
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, possesses a unique electronic landscape. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, which significantly influences the reactivity of the surrounding carbon atoms. In 4-chloroquinazoline, the carbon atom at the C4 position is particularly electron-deficient, making it highly susceptible to nucleophilic attack.
This enhanced electrophilicity is the cornerstone of the synthetic utility of 4-chloroquinazolines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) has a higher coefficient at the C4 position compared to other positions on the quinazoline ring. This orbital distribution makes the C4 carbon the most favorable site for nucleophilic attack, explaining the high regioselectivity observed in substitution reactions of di-substituted quinazolines, such as 2,4-dichloroquinazoline, where substitution preferentially occurs at the C4 position.[1][2]
The general mechanism for the SNAr reaction at the C4 position involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 4-chloroquinazoline.
Reactions with Nitrogen Nucleophiles: Building Blocks for Bioactive Molecules
The reaction of 4-chloroquinazolines with nitrogen-based nucleophiles, particularly primary and secondary amines, is the most extensively studied and utilized transformation. The resulting 4-aminoquinazoline derivatives are scaffolds for a multitude of pharmacologically active agents, including potent anticancer drugs.
Aromatic and Aliphatic Amines
The reaction with anilines and aliphatic amines typically proceeds under mild to moderate conditions, often with the aid of a base to neutralize the liberated HCl. Microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields in shorter reaction times.[3]
Table 1: Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines
| Entry | 4-Chloroquinazoline Derivative | Aniline Derivative | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | DIPEA, Dioxane, 80°C, 12h | 65 | [4] |
| 2 | 4-Chloro-6,7-dimethoxyquinazoline | 4-Aminophenol | DIPEA, Dioxane, 80°C, 12h | 60 | [4] |
| 3 | 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O, Microwave, 10 min | 90 | [3] |
| 4 | 4-Chloro-6-bromo-2-phenylquinazoline | N-methyl-3-methoxyaniline | THF/H₂O, Microwave, 10 min | 85 | [3] |
| 5 | 6,7-Dimethoxy-4-chloroquinazoline | Various anilines | Isopropanol, Reflux, 4h | 83-97 | [5] |
Experimental Protocol: Synthesis of 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol [4]
-
A mixture of 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol), 4-aminophenol (0.60 mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80°C for 12 hours under an inert atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (dichloromethane:methanol, 99:1) to afford the desired product.
Other Nitrogen Nucleophiles
Beyond simple amines, 4-chloroquinazolines react with a variety of other nitrogen nucleophiles, including hydrazines, thiosemicarbazide, and sodium azide, to generate a diverse range of heterocyclic systems.[6]
Reactions with Oxygen Nucleophiles: Accessing 4-Alkoxyquinazolines
The displacement of the C4-chloro group with oxygen nucleophiles, such as alcohols and phenols, provides access to 4-alkoxy- and 4-aryloxyquinazoline derivatives. These reactions often require more forcing conditions or the use of a strong base to generate the corresponding alkoxide or phenoxide in situ.
Table 2: Synthesis of 4-Alkoxy and 4-Aryloxyquinazolines
| Entry | 4-Chloroquinazoline Derivative | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Chloro-6-methoxyquinazoline | 3-Diethylaminopropanol | Benzene, Reflux | - | [7] |
| 2 | 2-Ethoxy-4-chloroquinazoline | Ethanol | Boiling ethanol | - | [6] |
| 3 | 4-Chloro-2-(3,4,5-trimethoxyphenyl)quinazoline | Phenol | - | - | [8] |
Experimental Protocol: General Procedure for the Synthesis of 4-Phenoxyquinazolines
A general procedure involves the reaction of a 4-chloroquinazoline with a phenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF at elevated temperatures.
Caption: General experimental workflow for the synthesis of 4-alkoxy/aryloxyquinazolines.
Reactions with Sulfur Nucleophiles: Introducing the Thio-group
The reaction of 4-chloroquinazolines with sulfur nucleophiles, such as thiols and thiosulfonates, leads to the formation of 4-thioquinazolines. These compounds are also of interest in medicinal chemistry.
Table 3: Synthesis of 4-Thioquinazolines
| Entry | 4-Chloroquinazoline Derivative | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Chloroquinazoline | Sodium or potassium arenethiosulfonate | DMSO, Reflux, 3h | 48-58 | [9] |
| 2 | Substituted 4-chloroquinazoline | Intermediate from 1-(4-hydroxyphenyl)ethanone and 1,2-dibromoethane | KOH, DMF, 40°C, 8-10h | - | [10] |
Experimental Protocol: General Procedure for the Synthesis of S-(Quinazolin-4-yl) arenesulfonothioates [9]
-
To a solution of 4-chloroquinazoline (0.003 mmol) in DMSO, add sodium or potassium arenesulfonothioate (4.5 mmol).
-
Heat the mixture under reflux for 3 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with water, and air-dry.
-
Recrystallize the crude product from DMF.
Biological Significance: Targeting Signaling Pathways in Disease
The synthetic versatility of 4-chloroquinazolines has been instrumental in the development of potent and selective inhibitors of various protein kinases, which are key players in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[11][12] Overexpression or activating mutations of EGFR are common in various cancers. These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazolines.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
Another important target for quinazoline-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2.[13][14] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Conclusion
The reactivity of the chlorine atom at the C4 position of the quinazoline nucleus is a cornerstone of modern medicinal chemistry. The facile nucleophilic aromatic substitution at this position provides a robust and versatile platform for the synthesis of a vast array of derivatives. The development of efficient synthetic methodologies, including microwave-assisted reactions, has further expanded the accessibility of these compounds. The profound biological activities of 4-substituted quinazolines, particularly as inhibitors of key signaling pathways in cancer, underscore the continued importance of exploring the chemistry of this remarkable scaffold. This guide provides a foundational understanding and practical protocols to aid researchers in the design and synthesis of novel quinazoline-based molecules with therapeutic potential.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. prepchem.com [prepchem.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. brieflands.com [brieflands.com]
- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Nucleophilic Aromatic Substitution (SNAr) mechanism as it applies to the quinazoline ring system. Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The SNAr reaction is a cornerstone of their synthesis, enabling the strategic functionalization of the quinazoline scaffold to achieve desired pharmacological activity. This document details the core mechanism, regioselectivity, influential factors, and applications in drug discovery, supported by experimental data and protocols.
The Core SNAr Mechanism on Quinazoline
The SNAr reaction on the quinazoline ring, an electron-deficient heteroaromatic system, proceeds primarily through a stepwise addition-elimination mechanism.[3][4] The presence of nitrogen atoms within the ring system withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles.
The mechanism involves two key steps:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a suitable leaving group (LG), such as a halogen. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product.
The rate of reaction is influenced by the stability of the Meisenheimer complex; electron-withdrawing groups that can stabilize the negative charge enhance the reaction rate.[4][6]
Caption: General mechanism of SNAr on a substituted quinazoline ring.
Regioselectivity: The C4 vs. C2 Position
In quinazoline systems bearing leaving groups at both the C2 and C4 positions, such as 2,4-dichloroquinazoline, SNAr reactions exhibit high regioselectivity. Nucleophilic attack preferentially occurs at the C4 position under mild conditions.[7][8] Substitution at the C2 position is possible but requires harsher reaction conditions.[7]
This preference is explained by electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[9][10][11] The resulting Meisenheimer complex from C4 attack is also more effectively stabilized by the adjacent nitrogen atom at position 3.
Caption: Regioselectivity of SNAr on 2,4-dichloroquinazoline.
Quantitative Data from Experimental Studies
The efficiency of the SNAr reaction on quinazolines is highly dependent on the specific reactants and conditions. The following table summarizes data from various studies, illustrating the impact of different nucleophiles, solvents, and temperatures on reaction outcomes.
| Substrate | Nucleophile | Conditions | Time (h) | Yield (%) | Reference |
| 2,4-Dichloroquinazoline | Aniline | Ethanol, rt | 12 | 85 | [9] |
| 2,4-Dichloroquinazoline | Benzylamine | 2-Propanol, reflux | 24 | 90 | [11] |
| 2,4-Dichloroquinazoline | Hydrazine Hydrate | Ethanol, 0-5 °C | 2 | ~95 | [7] |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O, MW, 120 °C | 0.17 | 90 | [12] |
| 4-Chloro-2-(2-chloroquinolin-3-yl)quinazoline | Phenol | K₂CO₃, DMF, 80 °C | 6 | 85 | [13] |
| 4-Chloroquinazoline | Aniline | Propylammonium nitrate, 60 °C | - | - | [5] |
Note: "rt" denotes room temperature, and "MW" denotes microwave irradiation.
Experimental Protocol: Synthesis of a 4-Anilino-2-chloroquinazoline
This section provides a representative protocol for the regioselective synthesis of a 4-aminoquinazoline derivative via an SNAr reaction.
Objective: To synthesize 2-chloro-4-anilinoquinazoline from 2,4-dichloroquinazoline and aniline.
Materials:
-
2,4-Dichloroquinazoline (1.0 eq)
-
Aniline (1.1 eq)
-
Ethanol (as solvent)
-
Triethylamine (Et₃N) (1.2 eq, as base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Filtration apparatus
Procedure:
-
Setup: A round-bottom flask is charged with 2,4-dichloroquinazoline (1.0 eq) and ethanol. The mixture is stirred until the solid dissolves.
-
Addition of Reagents: Aniline (1.1 eq) and triethylamine (1.2 eq) are added sequentially to the stirring solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approx. 78 °C for ethanol) and monitored by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Isolation: The resulting residue is treated with cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-chloro-4-anilinoquinazoline product.
Caption: Workflow for the synthesis of 2-chloro-4-anilinoquinazoline.
Application in Drug Development: Targeting Signaling Pathways
The SNAr reaction is instrumental in synthesizing quinazoline-based drugs that target critical signaling pathways implicated in diseases like cancer.[14][15] A prominent example is the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[16][17]
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and angiogenesis.[16] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Quinazoline derivatives synthesized via SNAr, such as Gefitinib and Erlotinib, are designed to fit into the ATP-binding pocket of the EGFR kinase domain.[15] By competitively inhibiting ATP binding, they block the autophosphorylation of the receptor, thereby shutting down the aberrant downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijirt.org [ijirt.org]
- 17. scispace.com [scispace.com]
Quantum Chemical Investigations of Quinazoline Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of quantum chemical methods in the study of quinazoline derivatives, a class of compounds with significant therapeutic potential. By leveraging computational techniques, researchers can elucidate molecular properties, predict biological activity, and rationalize structure-activity relationships (SAR), thereby accelerating the drug discovery and development process. This document details the core computational methodologies, presents key quantitative data from recent studies, and outlines the workflows involved in the quantum chemical investigation of these promising therapeutic agents.
Core Concepts in Computational Analysis of Quinazoline Derivatives
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry.[1][2] For quinazoline derivatives, these methods provide critical insights into electronic structure, molecular geometry, and reactivity, which are fundamental to their biological function.[3] Key molecular properties that are routinely investigated include:
-
Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of a molecule, which is crucial for understanding its interaction with biological targets.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability.[4] A smaller HOMO-LUMO gap generally correlates with higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electrophilic and nucleophilic sites that are critical for molecular recognition and interaction.[3]
-
Global Chemical Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, provide further insights into the reactivity of the molecules.
These quantum mechanical calculations are often complemented by other computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to build a comprehensive understanding of the therapeutic potential of quinazoline derivatives.[1][5][6]
Methodologies in Quantum Chemical Investigations
The successful application of computational methods relies on robust and well-defined protocols. The following sections detail the standard experimental and computational workflows employed in the study of quinazoline derivatives.
Density Functional Theory (DFT) Calculations
DFT is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For quinazoline derivatives, DFT studies are typically performed using the following protocol:
-
Structure Drawing and Initial Optimization: The 2D structure of the quinazoline derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is often performed using a faster, less computationally expensive method like a molecular mechanics force field.
-
Quantum Chemical Calculation: The final geometry optimization and calculation of electronic properties are carried out using DFT. A common choice of functional and basis set is B3LYP with the 6-311++G(d,p) basis set.[3] Calculations can be performed in a vacuum or in the presence of a solvent to simulate physiological conditions, often using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Data Analysis: The output files from the DFT calculation are analyzed to extract key data, including optimized geometry, HOMO and LUMO energies, MEP maps, and other electronic properties.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used to predict the binding mode and affinity of a ligand (e.g., a quinazoline derivative) to a protein target.[5][7][8]
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the quinazoline derivative is generated and optimized, often using DFT calculations as described above.
-
Docking Simulation: A docking program, such as AutoDock or Molegro Virtual Docker (MVD), is used to systematically search for the best binding poses of the ligand within the active site of the receptor.[7] The program scores the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most likely binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.[8]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[6]
-
Data Set Collection: A dataset of quinazoline derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.[6][9]
-
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.
-
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.[9]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[9]
-
Prediction of New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new, untested quinazoline derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from various quantum chemical investigations of quinazoline derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Target | Computational Method | Key Findings | Reference |
| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | Molecular Docking (MVD) | Several derivatives showed better re-ranked scores (-131.508 to -108.418 kcal/mol) than the reference drug Celecoxib, suggesting potent anti-proliferative activity. | [7] |
| Quinazoline antifolates | Human Thymidylate Synthase | Molecular Docking (LigandFit) | Docking studies revealed key hydrophobic and hydrogen bond interactions responsible for inhibitor binding and potency. | [8] |
| Quinazolinone-benzyl piperidine derivatives | EGFR | Molecular Docking | The synthesized compounds showed moderate cytotoxic activity against various cancer cell lines, which was supported by the docking results. | [10] |
| Benzimidazo-quinazoline derivatives | Dihydroorotase (E. coli), Thymidylate kinase (S. aureus) | DFT (B3LYP/6-311++G(d,p)), Molecular Docking | DFT calculations identified the most reactive compounds based on their HOMO-LUMO gap, and docking studies revealed strong binding affinities to bacterial protein targets. | [2] |
| Quinoline derivatives | Various bacterial proteins | DFT (B3LYP/6-311G(d,p)), Molecular Docking | Docking studies predicted strong inhibitory activity against various bacterial strains, with binding affinities (ΔG) as low as -8.562 kcal/mol against E. coli Gyrase B. |
| Computational Parameter | Method | Typical Values/Observations for Bioactive Quinazolines | Significance |
| HOMO-LUMO Energy Gap (ΔE) | DFT | Lower energy gaps (e.g., ~0.130 eV for some quinoline derivatives) are associated with higher chemical reactivity. | Indicates the molecule's potential to participate in chemical reactions, which can be crucial for its biological activity.[4] |
| Binding Energy/Docking Score | Molecular Docking | More negative values indicate stronger binding affinity. For example, scores ranging from -4.5122 to -131.508 kcal/mol have been reported for various quinazoline derivatives against different targets. | Predicts the strength of the interaction between the ligand and the target protein, which is often correlated with biological potency.[7] |
| pIC50 | QSAR | QSAR models have been developed to predict the pIC50 values of quinazoline derivatives as EGFR inhibitors, with good predictive capabilities (R² up to 0.941 for the test set). | Allows for the rapid virtual screening of large libraries of compounds to identify those with potentially high biological activity.[9] |
Visualizing Computational Workflows and Relationships
The following diagrams illustrate the typical workflows and logical relationships in the quantum chemical investigation of quinazoline derivatives.
Figure 1: General Workflow for Computational Drug Design of Quinazoline Derivatives.
Figure 2: Interplay of Quantum Chemical Methods in Quinazoline Research.
Conclusion
Quantum chemical investigations play a pivotal role in the modern drug discovery pipeline for quinazoline derivatives. By providing detailed insights into their molecular properties and interactions, these computational methods enable a more rational and efficient design of novel therapeutic agents. The integration of DFT, molecular docking, and QSAR modeling offers a powerful synergistic approach to identify and optimize lead compounds, ultimately accelerating the development of new and effective medicines. The data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is a testament to the precision and ingenuity of synthetic chemistry. At the heart of this process lie the key intermediates – the foundational building blocks from which complex Active Pharmaceutical Ingredients (APIs) are meticulously constructed. This technical guide delves into the core principles of intermediate synthesis, providing an in-depth look at the strategies, experimental protocols, and critical considerations for the synthesis of pivotal intermediates for several blockbuster drugs.
The Critical Role of Intermediates in Drug Synthesis
Pharmaceutical intermediates are the chemical compounds that serve as the precursors in the multi-step synthesis of an API.[1][2] The quality, purity, and stereochemistry of these intermediates directly impact the efficacy, safety, and cost-effectiveness of the final drug product.[2] Particularly in the synthesis of chiral drugs, the use of enantiomerically pure intermediates is paramount to ensure the desired therapeutic effect and avoid potential adverse effects from the unwanted enantiomer.[3][4][5]
This guide will explore the synthesis of key intermediates for three widely recognized pharmaceutical agents: Atorvastatin, Sildenafil, and Oseltamivir. We will examine the evolution of their synthetic routes, highlighting the chemical innovations that have led to more efficient and scalable manufacturing processes.
Atorvastatin: Assembling the Statin Sidechain and Pyrrole Core
Atorvastatin, a leading drug for lowering cholesterol, features a complex structure with a chiral sidechain and a substituted pyrrole core. The efficient synthesis of this molecule relies on the preparation of two key intermediates: a chiral 1,3-dioxane derivative for the sidechain and a substituted 1,4-diketone for the pyrrole core.[6][7]
Key Intermediate 1: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
This chiral intermediate provides the crucial stereocenters for the sidechain of Atorvastatin.[7] Its synthesis often employs asymmetric hydrogenation to establish the desired stereochemistry.[8]
Key Intermediate 2: Substituted 1,4-Diketone
The pyrrole ring of Atorvastatin is typically formed via a Paal-Knorr condensation.[9][10] This reaction involves the cyclization of a 1,4-diketone with a primary amine. The synthesis of the highly substituted 1,4-diketone precursor is a critical step in the overall synthesis.
Quantitative Data for Atorvastatin Intermediate Synthesis
| Intermediate | Key Reaction Step | Catalyst/Reagent | Solvent(s) | Yield (%) | Purity/ee (%) | Reference(s) |
| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Asymmetric Hydrogenation | Ru-BINAP complex | - | - | - | [8] |
| Atorvastatin Acetonide Ester | Paal-Knorr Condensation | Pivalic acid/Amine | THF/Hexane/MTBE | >80 | High | [10][11] |
Experimental Protocol: Improved Paal-Knorr Condensation for Atorvastatin Acetonide Ester
This protocol is based on an improved method that enhances the reaction rate and yield.[11]
-
Reaction Setup: To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (50.69g, 185.4 mmol) in a mixture of tetrahydrofuran (THF, 112.6 g) and hexane (42.7 g), add the diketone of atorvastatin (1.09 eq, 84.4g).
-
Catalyst Addition: Warm the mixture to 50°C under a nitrogen atmosphere. Add pivalic acid (0.7 eq, 13.3g) followed by triethylamine (0.7 eq., 13.2 g).
-
Reaction: Heat the resulting suspension at reflux under a nitrogen atmosphere with concomitant removal of water until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product can then be isolated and purified by crystallization. The crystals are collected by filtration, washed with cold isopropanol, and dried under vacuum at a temperature below 40°C.
Logical Relationship: Atorvastatin Synthesis Strategy
Caption: Convergent synthesis of Atorvastatin.
Sildenafil: Evolution of a Convergent Synthesis
The synthesis of sildenafil, the active ingredient in Viagra™, has undergone significant optimization from its initial linear route to a more efficient and scalable convergent process.[1][12] A key improvement was the timing of the chlorosulfonation step.[1]
Key Intermediate: 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
This intermediate is crucial as it contains the core heterocyclic system and the reactive sulfonyl chloride group, ready for coupling with 1-methylpiperazine.[13][14]
Quantitative Data for Sildenafil Synthesis Routes
| Route | Key Intermediate | Key Reaction Step | Yield (%) | Reference(s) |
| Medicinal Chemistry | Late-stage chlorosulfonation intermediate | Chlorosulfonation | - | [1] |
| Commercial (Convergent) | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Chlorosulfonation | High | [15][16] |
| Commercial (Convergent) | Sildenafil | Final Coupling & Cyclization | ~90 | [15] |
Experimental Protocol: Improved Chlorosulfonation for Sildenafil Intermediate
This protocol describes the chlorosulfonation of the pyrazole intermediate in the commercial synthesis.[16]
-
Reaction Setup: To chlorosulfonic acid (50 mL) at 0–10 °C, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise, followed by thionyl chloride (9.53 g, 80.13 mmol).
-
Reaction: Raise the reaction temperature to 20–30 °C and stir for 4 hours.
-
Workup: Pour the reaction mass onto ice (~500 g) and extract the product with dichloromethane (250 mL).
-
Purification: Wash the dichloromethane layer with 5% w/w aqueous sodium bicarbonate (100 mL). The resulting dichloromethane solution containing the sulfonyl chloride intermediate is used directly in the next step.
Experimental Workflow: Convergent Synthesis of Sildenafil
Caption: Convergent synthesis of Sildenafil.
Oseltamivir: Navigating Stereochemistry from Shikimic Acid
The synthesis of oseltamivir (Tamiflu®), an antiviral drug, is a significant challenge due to its multiple stereocenters. The commercial synthesis historically starts from (-)-shikimic acid, a natural product.[3][17] More recent efforts have focused on developing azide-free synthetic routes to improve safety.[5][18][19]
Key Intermediate from Shikimic Acid: Azido-epoxide
In the traditional synthesis, a key intermediate is an azido-epoxide derived from shikimic acid. This intermediate undergoes regioselective ring-opening to install the necessary functional groups with the correct stereochemistry.
Quantitative Data for Oseltamivir Synthesis
| Route | Starting Material | Key Transformation(s) | Overall Yield (%) | Reference(s) |
| Roche (Azide Route) | (-)-Shikimic acid | Epoxidation, Azide opening | 17-22 | [3] |
| Azide-Free Route | Commercially available lactone | Palladium-catalyzed allylic alkylation, Aziridination | 30 | [18] |
| From Shikimic Acid | (-)-Shikimic acid | Mesylation, Nucleophilic replacement | 47 | [4] |
| Azide-Free (from epoxide) | Epoxide precursor | Aziridine formation, Zinc catalytic hydrogenation | 21 (for azidoamine), 42 (for final step) | [20] |
Experimental Protocol: Azide-Free Synthesis of an Oseltamivir Intermediate (Aziridination)
This protocol is a key step in an azide-free synthesis of oseltamivir.[18]
-
Reaction Setup: To a solution of the alkene intermediate in a suitable solvent, add the aziridinating agent (e.g., PhI=NTs) and a copper catalyst.
-
Reaction: Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired aziridine intermediate as a single diastereoisomer.
Signaling Pathway: Oseltamivir Synthesis from Shikimic Acid
Caption: Key transformations in Oseltamivir synthesis.
Conclusion
The synthesis of key pharmaceutical intermediates is a dynamic field that continually evolves to meet the demands of modern drug development. The examples of Atorvastatin, Sildenafil, and Oseltamivir demonstrate the critical importance of strategic route design, the control of stereochemistry, and the continuous optimization of reaction conditions. For researchers and scientists in this field, a deep understanding of the synthesis of these core building blocks is essential for the successful and efficient development of new and improved pharmaceutical agents. The ongoing innovation in synthetic methodologies promises to deliver even more efficient, sustainable, and cost-effective routes to these vital components of modern medicine.
References
- 1. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 9. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 11. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. 139756-22-2|4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 15. erowid.org [erowid.org]
- 16. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azide-Free Synthesis of Oseltamivirfrom l-Methionine | Semantic Scholar [semanticscholar.org]
- 20. iiste.org [iiste.org]
The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the field of medicinal chemistry.[1] Its inherent structural rigidity and the synthetic accessibility for substitutions at key positions have made it a versatile framework for the development of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive overview of the quinazoline core, detailing its synthesis, mechanisms of action, structure-activity relationships, and its profound impact on targeted therapies, particularly in oncology.
Therapeutic Significance and Applications
Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] This diverse biological activity has led to the development of several FDA-approved drugs. In oncology, quinazoline-based compounds have revolutionized the treatment of certain cancers by acting as potent inhibitors of protein tyrosine kinases.[3][6] Beyond cancer, they are also utilized in the management of conditions like benign prostatic hyperplasia and hypertension.[1]
Mechanism of Action: Targeting Cellular Signaling
A significant number of quinazoline derivatives exert their therapeutic effects by inhibiting key enzymes involved in cellular signaling pathways, most notably receptor tyrosine kinases (RTKs).[3]
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Aberrant activation of this pathway is a common feature in many cancers. Quinazoline-based inhibitors, particularly those with a 4-anilino substitution, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1] By binding to the ATP pocket, they block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[1] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]
EGFR signaling pathway and its inhibition by quinazoline derivatives.
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] The VEGFR signaling pathway is a key regulator of angiogenesis.[1] Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, a primary mediator of angiogenic signaling.[1][9] Similar to their action on EGFR, these compounds compete with ATP in the kinase domain of VEGFR-2, thereby blocking downstream signaling and inhibiting the formation of new blood vessels that supply tumors.[9]
VEGFR signaling pathway and its inhibition by quinazoline derivatives.
Synthesis of the Quinazoline Scaffold
The synthesis of the quinazoline core can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. A common and versatile approach involves a few key steps starting from anthranilic acid.
General Synthesis of 4-Anilinoquinazolines
A widely employed synthetic route to 4-anilinoquinazolines, the cornerstone of many EGFR inhibitors, is outlined below.
General synthetic workflow for 4-anilinoquinazoline derivatives.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can be significantly modulated by altering the substituents on the core scaffold.
SAR for EGFR Inhibitors
For 4-anilinoquinazoline-based EGFR inhibitors, several structural features are crucial for potent activity:[10][11]
-
Quinazoline Core: The quinazoline ring system is essential for activity, acting as a scaffold to orient the other functional groups.[10]
-
4-Anilino Moiety: This group is critical for binding to the ATP pocket. Small, lipophilic substituents at the 3'-position of the aniline ring are generally preferred.[10]
-
Substituents on the Quinazoline Ring: Electron-donating groups at the 6- and 7-positions of the quinazoline ring often enhance potency.[10][11]
SAR for VEGFR Inhibitors
For quinazoline-based VEGFR inhibitors, the SAR shares some similarities with EGFR inhibitors, but with distinct features:[7]
-
Bicyclic Ring System: While quinazolines are potent, quinolines and cinnolines also show activity.[7]
-
Aniline Substitution: Small lipophilic groups like halogens or methyl at the 4'-position of the aniline ring are favorable.[7] A hydroxyl group at the meta-position of the aniline can significantly increase potency.[7]
-
Quinazoline 7-Position: A wide range of substituents, including neutral, basic, and heteroaromatic side chains, are well-tolerated at the 7-position and can lead to highly potent compounds.[7]
Quantitative Data on Quinazoline-Based Drugs
The potency of quinazoline inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of FDA-Approved Quinazoline-Based Drugs
| Drug | Target(s) | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR (wild-type) | 33 | [12] |
| EGFR (Tyr1173 phosphorylation) | 26 | [13] | |
| EGFR (Tyr992 phosphorylation) | 57 | [13] | |
| Erlotinib | EGFR | 2 | [14] |
| Lapatinib | EGFR | 10.8 | [5] |
| HER2 (ErbB2) | 9.2 | [5] | |
| HER4 (ErbB4) | 367 | [5] | |
| Afatinib | EGFR (wild-type) | 0.5 | [6] |
| EGFR (L858R) | 0.4 | [6] | |
| EGFR (L858R/T790M) | 10 | [6] | |
| HER2 (ErbB2) | 14 | [6] | |
| HER4 (ErbB4) | 1 | [6] | |
| Vandetanib | VEGFR-2 | 40 | [2][15] |
| VEGFR-3 | 110 | [15] | |
| EGFR | 500 | [15] | |
| RET | 100 | [2] | |
| Dacomitinib | EGFR | - | [16][17] |
| HER2 | - | [16][17] | |
| HER4 | - | [16][17] | |
| Osimertinib | EGFR (Exon 19 deletion) | 12.92 | [18] |
| EGFR (L858R/T790M) | 11.44 | [18] | |
| EGFR (wild-type) | 493.8 | [18] |
Table 2: Cellular Antiproliferative Activity (IC50) of FDA-Approved Quinazoline-Based Drugs
| Drug | Cell Line | Cancer Type | IC50 | Reference(s) |
| Gefitinib | HCC827 | Lung Adenocarcinoma | 13.06 nM | [4] |
| PC9 | Lung Adenocarcinoma | 77.26 nM | [4] | |
| H3255 | Lung Adenocarcinoma | 0.003 µM | [19] | |
| Erlotinib | HCC827 | Lung Adenocarcinoma | 0.0021 µM | [20] |
| PC-9 | Lung Adenocarcinoma | 0.031 µM | [20] | |
| H3255 | Lung Adenocarcinoma | 0.089 µM | [20] | |
| DiFi | Colon Cancer | 100 nM | [21] | |
| Lapatinib | BT-474 | Breast Cancer | 0.046 µmol/L | [22] |
| SK-BR-3 | Breast Cancer | 0.079 µmol/L | [22] | |
| Afatinib | BxPC3 | Pancreatic Cancer | 11 nM | [3] |
| PC-9 | Lung Adenocarcinoma | 0.28 nM | [23] | |
| H1975 | Lung Adenocarcinoma | 38.4 nM | [23] | |
| Vandetanib | HUVEC (VEGF-stimulated) | Endothelial Cells | 60 nM | [24] |
| HUVEC (EGF-stimulated) | Endothelial Cells | 170 nM | [24] | |
| Osimertinib | PC-9ER | Lung Cancer | 166 nM | [25] |
| H1975 | Lung Cancer | 4.6 nM | [25] |
Experimental Protocols
General Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid
This protocol describes a common method for the synthesis of the 4(3H)-quinazolinone core, a key intermediate in the preparation of many quinazoline-based drugs.[26][27]
Materials:
-
Anthranilic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle or sand bath
-
Crushed ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[26]
-
Heat the mixture in a sand bath or with a heating mantle to 150-160°C for 6-8 hours.[27]
-
Allow the reaction mixture to cool to room temperature.
-
Add crushed ice to the flask and stir to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the solid from methanol to obtain purified 4(3H)-quinazolinone.[27]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Quinazoline test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the quinazoline test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of quinazoline derivatives against a specific protein kinase, such as EGFR or VEGFR.
Materials:
-
Recombinant active kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Quinazoline test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the quinazoline test compounds in the kinase assay buffer.
-
In a multi-well plate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.
-
Add the master mix to each well of the plate.
-
Initiate the kinase reaction by adding the diluted recombinant kinase to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Conclusion
The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its versatility and synthetic tractability have enabled the development of highly successful targeted therapies that have significantly impacted the treatment of diseases like cancer. The continued exploration of new quinazoline derivatives holds great promise for the development of next-generation medicines with improved efficacy and selectivity. This guide serves as a foundational resource for professionals in the field, providing key insights into the medicinal chemistry of this remarkable heterocyclic system.
References
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 2. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 22. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chloroquinazoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthesis protocol for 4-Chloroquinazoline-6-carbonitrile, a key intermediate in the development of various therapeutic agents. The synthesis involves the initial formation of 4-hydroxyquinazoline-6-carbonitrile from 2-amino-5-cyanobenzoic acid, followed by a chlorination reaction to yield the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Specifically, 4-chloroquinazoline scaffolds serve as crucial building blocks for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. The 6-carbonitrile substitution provides a versatile handle for further chemical modifications. The following protocol outlines a reliable method for the preparation of this compound.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the cyclization of 2-amino-5-cyanobenzoic acid with formamide to produce 4-hydroxyquinazoline-6-carbonitrile. The subsequent step is the chlorination of the hydroxyl group at the 4-position using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to obtain the desired product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile
This procedure describes the formation of the quinazolinone ring system from an appropriately substituted anthranilic acid.
Materials:
-
2-amino-5-cyanobenzoic acid
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-amino-5-cyanobenzoic acid and an excess of formamide. If desired, a high-boiling point solvent like DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 160-180 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under a vacuum to obtain 4-hydroxyquinazoline-6-carbonitrile.
Step 2: Synthesis of this compound
This protocol details the chlorination of the intermediate 4-hydroxyquinazoline-6-carbonitrile.
Materials:
-
4-hydroxyquinazoline-6-carbonitrile
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle with a magnetic stirrer
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxyquinazoline-6-carbonitrile in an excess of phosphorus oxychloride or thionyl chloride. An inert solvent such as toluene can also be used.
-
If using thionyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.[1][2]
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for Step 1
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-amino-5-cyanobenzoic acid | 1 equivalent | Starting material |
| Formamide | >10 equivalents | Reagent and solvent |
| Temperature | 160-180 °C | Reflux conditions |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Yield | Reported up to 90% | Varies with scale and purity |
Table 2: Reagents and Reaction Conditions for Step 2
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 4-hydroxyquinazoline-6-carbonitrile | 1 equivalent | Starting material |
| Phosphorus oxychloride (POCl₃) | >5 equivalents | Chlorinating agent and solvent |
| or Thionyl chloride (SOCl₂) | >5 equivalents | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Catalytic | Used with SOCl₂ |
| Temperature | 80-110 °C | Reflux conditions |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Yield | Reported up to 95% | Varies with work-up and purification |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care and use appropriate quenching procedures.
-
Formamide is a teratogen and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C-Cl).
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Careful monitoring of reaction conditions and adherence to safety protocols are essential for a successful outcome.
References
Preparation of 4-Aminoquinazoline Derivatives from 4-Chloroquinazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-aminoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry, from 4-chloroquinazoline.[1][2] These compounds are notable for their wide range of biological activities, including their roles as kinase inhibitors for cancer therapy.[2][3][4] The protocols outlined below describe both classical thermal methods and modern microwave-assisted techniques, offering flexibility in experimental setup.[5][6] Quantitative data on reaction conditions and yields are presented for comparative analysis. Additionally, a representative signaling pathway illustrating the mechanism of action for a subset of these derivatives is provided.
Introduction
The quinazoline core is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use.[1] Among these, 4-aminoquinazoline derivatives have garnered substantial attention due to their potent inhibitory activity against various protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[3][4] The synthesis of these compounds is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazoline with a diverse range of primary and secondary amines.[7][8] This approach allows for the facile introduction of various substituents at the 4-position, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This application note details two primary synthetic methodologies: a conventional reflux method and a rapid microwave-assisted synthesis.[5] The choice of method may depend on available equipment, desired reaction time, and specific substrate reactivity.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted-4-aminoquinazolines from 4-chloroquinazoline using both classical and microwave-assisted methods.
Table 1: Comparison of Classical and Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines [5]
| Amine Reactant | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Various aryl heterocyclic amines | Classical | 2-Propanol | 80 (Reflux) | 12 h | Low (not specified) |
| Various aryl heterocyclic amines | Microwave | 2-Propanol | Not specified | 20 min | High (up to 98.8%) |
Table 2: N-Arylation of 4-Chloroquinazolines with Various Anilines [7]
| 4-Chloroquinazoline Derivative | Aniline Derivative | Solvent | Temperature (°C) | Time | Yield (%) |
| 6-bromo-4-chloro-2-phenylquinazoline | 3-chloroaniline | THF/H₂O | Not specified | Not specified | 92 |
| 6-bromo-4-chloro-2-phenylquinazoline | 4-fluoroaniline | THF/H₂O | Not specified | Not specified | 95 |
| 6-bromo-4-chloro-2-phenylquinazoline | 4-methoxyaniline | THF/H₂O | Not specified | Not specified | 96 |
| 4-chloroquinazoline | N-methylaniline | Not specified | Not specified | Not specified | 81 |
Experimental Protocols
Protocol 1: Classical Synthesis of N-Aryl-4-aminoquinazolines via Conventional Heating
This protocol describes a general procedure for the synthesis of N-aryl-4-aminoquinazolines by refluxing 4-chloroquinazoline with an appropriate aniline derivative.
Materials:
-
4-chloroquinazoline
-
Substituted aniline (e.g., 3-chloroaniline, 4-fluoroaniline)
-
Isopropanol (or 2-Propanol)
-
Triethylamine (TEA) (optional, used with amine salts or less reactive amines)[9]
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for column chromatography)
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add the corresponding aniline derivative (1.0-1.2 eq).[9]
-
If the amine is used as a hydrochloride salt or is a weakly nucleophilic amine, add triethylamine (1.5 eq) to the mixture.[9]
-
Attach a condenser and reflux the reaction mixture with stirring for 4-12 hours.[5][9]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the residue with water, and filter the solid product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate solvent system to afford the desired N-aryl-4-aminoquinazoline.[5]
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines
This protocol provides a rapid and efficient method for the synthesis of N-aryl-4-aminoquinazolines using microwave irradiation.[5][6]
Materials:
-
4-chloroquinazoline
-
Aryl heterocyclic amine
-
2-Propanol
-
Microwave reactor vial
-
Magnetic stir bar
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for column chromatography)
Procedure:
-
In a microwave reactor vial, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).[5]
-
Stir the mixture for three minutes at room temperature.[5]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a power of 60W for 20 minutes.[5] Note: Optimal power and time may vary depending on the specific reactants and microwave unit.
-
After irradiation, allow the vial to cool to a safe temperature.
-
Monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Wash the resulting residue with water, filter the solid, and then purify by silica gel column chromatography (petroleum ether-ethyl acetate, 5:1 v:v) to yield the final product.[5]
Visualization of Experimental Workflow and Biological Action
The following diagrams illustrate the general experimental workflow for the synthesis of 4-aminoquinazoline derivatives and a simplified signaling pathway targeted by these compounds.
Caption: General workflow for the synthesis of 4-aminoquinazoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Chloroquinazoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceutical agents. Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the quinazoline core, particularly at the 4-position, is a key strategy in medicinal chemistry for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of diverse aryl- and heteroaryl-substituted quinazolines.
These application notes provide a detailed protocol for the Suzuki coupling of 4-Chloroquinazoline-6-carbonitrile with various arylboronic acids. This reaction allows for the introduction of a wide array of substituents at the C4 position, leading to the generation of libraries of novel compounds for structure-activity relationship (SAR) studies and drug discovery programs. Quinazoline derivatives are notably recognized as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2][3][4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or a boronate ester) with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[1]
Materials and Equipment
Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), Ethanol)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a generalized procedure based on established methods for Suzuki coupling of structurally similar chloro-heteroaromatic compounds.[1][3] Optimization of reaction conditions may be necessary for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[1]
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water in a 4:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.[1]
-
Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-aryl-quinazoline-6-carbonitrile.
Data Presentation
The following tables summarize representative reaction conditions and yields for Suzuki coupling reactions of chloro-heteroaromatic compounds, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki Coupling of Chloro-Heteroaromatics
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield Range | Reference |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 | Moderate to Good | [1] |
| PdCl₂(PPh₃)₂ (3-5) | - | K₂CO₃ (2-3) | DMF/EtOH (3:1) | 100 | 2-12 | Good to Excellent | [3] |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 12-24 | Good to Excellent | [1] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | Good to Excellent | [1] |
Table 2: Representative Yields for Suzuki Coupling of Chloroquinazolines with Various Arylboronic Acids (Hypothetical Data for this compound)
This data is illustrative and based on typical yields for similar reactions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylquinazoline-6-carbonitrile | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)quinazoline-6-carbonitrile | 92 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)quinazoline-6-carbonitrile | 78 |
| 4 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)quinazoline-6-carbonitrile | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)quinazoline-6-carbonitrile | 81 |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Signaling Pathways
Quinazoline derivatives are well-known inhibitors of receptor tyrosine kinases (RTKs) that play a crucial role in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR, which are common targets for quinazoline-based inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 4-anilinoquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The information presented herein is intended to enable researchers to effectively adopt and optimize this powerful synthetic tool.
Introduction
4-Anilinoquinazolines are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Notably, they are recognized as potent inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), making them crucial pharmacophores in the development of targeted cancer therapies.[1][2] The microwave-assisted approach to their synthesis has emerged as a superior alternative to classical thermal methods, which often necessitate long reaction times and can lead to lower yields.[3] Microwave irradiation facilitates rapid and efficient heating of the reaction mixture, accelerating the rate of reaction and often leading to higher product purity.[4][5]
Advantages of Microwave-Assisted Synthesis
The application of microwave energy in the synthesis of 4-anilinoquinazolines offers several key benefits:
-
Rate Enhancement: Reaction times are significantly reduced from hours to minutes.[3]
-
Higher Yields: In many cases, microwave-assisted reactions provide improved product yields compared to conventional heating.[3][6]
-
Greener Chemistry: Shorter reaction times and increased efficiency contribute to reduced energy consumption and potentially less solvent usage.
-
Facile Optimization: The precise temperature and pressure control in modern microwave reactors allows for rapid optimization of reaction conditions.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of 4-anilinoquinazolines, highlighting the significant improvements over conventional methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
| Product | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 5a | Microwave | 2-Propanol | 20 min | 95.2 | [3] |
| 5a | Conventional | 2-Propanol | 12 h | 41.5 | [3] |
| 5b | Microwave | 2-Propanol | 20 min | 96.5 | [3] |
| 5b | Conventional | 2-Propanol | 12 h | 37.3 | [3] |
| 5c | Microwave | 2-Propanol | 20 min | 91.3 | [3] |
| 5c | Conventional | 2-Propanol | 12 h | 33.7 | [3] |
| 5d | Microwave | 2-Propanol | 20 min | 93.4 | [3] |
| 5d | Conventional | 2-Propanol | 12 h | 29.8 | [3] |
| 5e | Microwave | 2-Propanol | 20 min | 98.2 | [3] |
| 5e | Conventional | 2-Propanol | 12 h | 45.1 | [3] |
| 5f | Microwave | 2-Propanol | 20 min | 94.7 | [3] |
| 5f | Conventional | 2-Propanol | 12 h | 36.2 | [3] |
| 5g | Microwave | 2-Propanol | 20 min | 92.5 | [3] |
| 5g | Conventional | 2-Propanol | 12 h | 31.4 | [3] |
Adapted from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines.[3]
Table 2: Optimization of Microwave Power and Temperature for the Synthesis of Compound 5b
| Entry | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 60 | 80 | 10 | 96.5 | [3] |
| 2 | 40 | 80 | 10 | 75.9 | [3] |
| 3 | 80 | 80 | 10 | 98.8 | [3] |
| 4 | 100 | 80 | 10 | 97.0 | [3] |
| 5 | 60 | 30 | 10 | 79.9 | [3] |
| 6 | 60 | 50 | 10 | 84.0 | [3] |
| 7 | 60 | 70 | 10 | 90.0 | [3] |
This table illustrates the optimization of reaction parameters for a specific 4-anilinoquinazoline derivative, demonstrating the impact of microwave power and temperature on the reaction yield.[3]
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of 4-anilinoquinazolines, based on established literature procedures.
Protocol 1: General Procedure for the Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
This protocol is adapted from a method for the efficient synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines.[3][7]
Materials:
-
4-Chloroquinazoline
-
Appropriate aryl heterocyclic amine (1.0-1.2 equivalents)
-
2-Propanol (spectroscopic grade)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial, add 4-chloroquinazoline (1 mmol), the corresponding aryl heterocyclic amine (1.1 mmol), and 2-propanol (5 mL).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 60 W for 20 minutes. The temperature should be monitored and maintained at approximately 80°C.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with a small amount of cold 2-propanol.
-
Dry the product under vacuum to afford the pure N-arylheterocyclic substituted-4-aminoquinazoline.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Microwave-Mediated N-Arylation of 4-Chloroquinazolines
This protocol describes a rapid and efficient base-free N-arylation of 4-chloroquinazolines with various anilines in a mixture of THF and water.
Materials:
-
Substituted 4-chloroquinazoline
-
Substituted aniline (1.2-1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial, dissolve the substituted 4-chloroquinazoline (0.5 mmol) in a mixture of THF (2 mL) and water (0.5 mL).
-
Add the substituted aniline (0.6 mmol) to the solution.
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature of 120°C for a duration ranging from 10 to 120 minutes, depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-anilinoquinazoline.
-
Confirm the structure and purity of the product by analytical methods.
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Synthesis of 4-Anilinoquinazolines
Caption: A generalized workflow for the synthesis of 4-anilinoquinazolines using microwave irradiation.
Diagram 2: Inhibition of EGFR and VEGFR Signaling Pathways by 4-Anilinoquinazolines
Caption: Mechanism of action of 4-anilinoquinazolines as inhibitors of EGFR and VEGFR signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloroquinazoline-6-carbonitrile as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloroquinazoline-6-carbonitrile as a key building block in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting various protein kinases, particularly those implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The 4-anilinoquinazoline pharmacophore, in particular, has proven to be highly effective in targeting the ATP-binding site of various kinases. This compound serves as a crucial starting material for the synthesis of a diverse library of 4-anilinoquinazoline derivatives. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various aniline moieties. The nitrile group at the 6-position offers a valuable handle for further structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Applications
Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases involved in oncogenic signaling pathways.
-
EGFR Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. By modifying the aniline substituent, researchers can develop inhibitors targeting wild-type EGFR as well as clinically relevant mutants.
-
VEGFR Inhibitors: Inhibition of VEGFR is a critical strategy in anti-angiogenic cancer therapy. The versatile nature of the this compound core allows for the development of potent VEGFR inhibitors.[1]
-
Dual EGFR/VEGFR Inhibitors: The structural similarities between the ATP-binding sites of EGFR and VEGFR present an opportunity to design dual inhibitors. Such compounds can simultaneously target tumor cell proliferation and angiogenesis, potentially leading to enhanced therapeutic efficacy.[1][2]
Data Presentation: Inhibitory Activities of 4-Anilinoquinazoline Derivatives
The following tables summarize the in vitro inhibitory activities of various 4-anilinoquinazoline derivatives against key kinases. It is important to note that while not all examples explicitly contain the 6-carbonitrile moiety, they represent the broader class of 4-anilinoquinazolines and provide valuable structure-activity relationship (SAR) insights for the design of inhibitors derived from this compound.
Table 1: EGFR Inhibitory Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Aniline Substituent | EGFR IC₅₀ (nM) | Reference |
| 1 | 3-ethynylphenyl | 0.47 | [3] |
| 2 | 3-chloro-4-fluorophenyl | 11.66 - 867.1 (range for derivatives) | [4][5] |
| 3 | 3-bromoanilino | - | |
| 4 | 4-((3-bromophenyl)amino) | 17.32 | [4][5] |
| 5 | Varies (arylureido derivatives) | 11.66 - 867.1 | [4][5] |
Table 2: VEGFR-2 Inhibitory Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Aniline Substituent | VEGFR-2 IC₅₀ (nM) | Reference |
| 6 | Varies (acylamino derivatives) | 560 - 1810 | [2] |
| 7 | 3-nitro-1,2,4-triazole containing | Potent inhibition | [1] |
| 8 | Varies (general 4-anilinoquinazolines) | - |
Table 3: Antiproliferative Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 9 | A549, HT-29 | Sub-micromolar | [3] |
| 10 | A549, HT-29, MCF-7 | 1.72 - 2.81 | [4][5] |
| 11 | HT-29, MCF-7, H460 | 4.41 - 11.95 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 4-(Substituted-anilino)quinazoline-6-carbonitrile Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)
-
2-Propanol (Isopropanol) or Ethanol
-
Triethylamine (TEA) (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in 2-propanol (10-20 mL per mmol of starting material), add the substituted aniline (1.0-1.2 eq).
-
If the aniline salt is used, or to scavenge the HCl byproduct, add triethylamine (1.2-1.5 eq).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by TLC.[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 4-(substituted-anilino)quinazoline-6-carbonitrile derivative.
Note: Microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[6]
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of EGFR Inhibitors Using a Quinazoline Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of epidermal growth factor receptor (EGFR) inhibitors based on the versatile quinazoline scaffold. The information herein is intended to guide researchers in the development of novel anti-cancer agents targeting EGFR, a key player in various malignancies.
Introduction to EGFR and Quinazoline Inhibitors
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]
The quinazoline core has emerged as a privileged scaffold in the development of EGFR tyrosine kinase inhibitors (TKIs).[5][6][7] First-generation inhibitors like gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have been approved for the treatment of non-small cell lung cancer (NSCLC).[5][8][9] These compounds act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling.[10] This document will delve into the design principles, synthetic strategies, and biological evaluation of this important class of inhibitors.
EGFR Signaling Pathway
Understanding the EGFR signaling pathway is crucial for the rational design of its inhibitors. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[11][12] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for cell proliferation and survival, respectively.[4][12] Quinazoline-based TKIs inhibit the initial autophosphorylation step, thereby blocking the activation of these oncogenic pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Development of PAK4 Inhibitors from 4-Aminoquinazoline Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 4 (PAK4), a member of the serine/threonine kinase family, has emerged as a significant target in oncology drug discovery.[1][2] Overexpression and hyperactivation of PAK4 are implicated in the progression of a variety of cancers, where it plays a crucial role in regulating cell proliferation, survival, cytoskeletal organization, and motility.[2][3] The 4-aminoquinazoline scaffold is a well-established pharmacophore in kinase inhibitor design, forming the core of several approved anti-cancer drugs.[4][5] This structural motif has been successfully utilized to develop potent and selective inhibitors of PAK4.[5][6]
These application notes provide a comprehensive overview of the development of PAK4 inhibitors derived from 4-aminoquinazoline precursors. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activities of a series of 4-aminoquinazoline derivatives against PAK1 and PAK4 were determined to assess their potency and selectivity. The following table summarizes the key quantitative data for a selection of these compounds, including the lead compound CZh226 (compound 31 ).[6]
| Compound | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) | A549 Cell Proliferation IC50 (μM) |
| 11a | 0.201 | 1.152 | 5.7 | >50 |
| 12 | 0.354 | 1.981 | 5.6 | >50 |
| 17 | 0.045 | 1.832 | 40.7 | 15.34 |
| 25 | 0.023 | 2.157 | 93.8 | 1.87 |
| 31 (CZh226) | 0.009 | 3.114 | 346.0 | 0.59 |
Data sourced from a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[6]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 4-aminoquinazoline-based PAK4 inhibitors are provided below.
Protocol 1: General Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives
This protocol outlines the synthesis of a lead compound, 31 (CZh226) , as a representative example.[5][6][7]
Materials:
-
Starting materials for the quinazoline core synthesis
-
Appropriate amines and coupling reagents
-
Solvents (e.g., DMF, DCM, MeOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Quinazoline Core: The synthesis typically begins with the appropriate substituted anthranilic acid, which undergoes cyclization to form the quinazoline ring system.
-
Introduction of the 4-Amino Group: The 4-position of the quinazoline core is typically activated (e.g., chlorination) to allow for nucleophilic substitution with a desired amine.
-
Amide Coupling at the 2-Position: A carboxylic acid group at the 2-position is activated and coupled with a selected amine to form the final carboxamide derivative.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.
Protocol 2: In Vitro PAK4 Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of the synthesized compounds against PAK4.[6][8][9][10][11]
Materials:
-
Recombinant PAK4 enzyme
-
Z'-Lyte™ Kinase Assay Kit (or similar FRET-based kit)
-
Test compounds (dissolved in DMSO)
-
ATP
-
Assay plates (e.g., 384-well)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, followed by the PAK4 enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the development reagent.
-
Incubate to allow for the development of the fluorescent signal.
-
Measure the fluorescence on a microplate reader.
-
Calculate the percent inhibition and determine the IC50 or Ki values.
Protocol 3: A549 Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of the PAK4 inhibitors on the A549 non-small cell lung cancer cell line.[12]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Protocol 4: A549 Cell Migration (Wound Healing/Scratch) Assay
This assay evaluates the effect of the inhibitors on the migratory ability of A549 cells.[2][4][13][14][15]
Materials:
-
A549 cells
-
24-well plates
-
Pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Seed A549 cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh medium containing the test compound at various concentrations.
-
Image the scratch at time 0.
-
Incubate the plates and capture images of the same field at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Protocol 5: A549 Cell Invasion (Transwell) Assay
This assay assesses the ability of the inhibitors to block the invasion of A549 cells through a basement membrane matrix.[1][6][12][16][17]
Materials:
-
A549 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Cell culture medium with and without serum
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Harvest and resuspend A549 cells in serum-free medium containing the test compounds at various concentrations.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the cells that have invaded to the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields to quantify cell invasion.
Visualizations
PAK4 Signaling Pathway
The following diagram illustrates the central role of PAK4 in various cellular signaling pathways that promote cancer cell proliferation, survival, and metastasis.[1][18][19][20][21]
Caption: PAK4 Signaling Pathway Overview.
Experimental Workflow for PAK4 Inhibitor Development
This diagram outlines the typical workflow for the discovery and preclinical evaluation of 4-aminoquinazoline-based PAK4 inhibitors.[3][22][23][24][25]
Caption: Drug Discovery Workflow.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.virginia.edu [med.virginia.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. snapcyte.com [snapcyte.com]
- 18. researchgate.net [researchgate.net]
- 19. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. mdpi.com [mdpi.com]
- 24. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis and Evaluation of 4-Chloroquinazoline-6-carbonitrile Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs that target key signaling pathways involved in tumor growth and proliferation.[1][2][3] Notably, derivatives of 4-anilinoquinazoline have been successfully developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical mediator of cell survival and proliferation that is often dysregulated in various cancers.[3][4][5] This application note details the synthesis of a specific class of these compounds, 4-Chloroquinazoline-6-carbonitrile derivatives, and provides protocols for their evaluation as potential anticancer agents. The introduction of a carbonitrile group at the 6-position of the quinazoline ring offers a valuable point for molecular interactions within the ATP-binding pocket of EGFR and other kinases, potentially enhancing potency and selectivity.
The general approach involves the nucleophilic aromatic substitution (SNAr) reaction of the versatile intermediate, this compound, with a variety of primary and secondary amines to generate a library of novel 4-aminoquinazoline-6-carbonitrile derivatives.[6][7] These compounds can then be subjected to a panel of in vitro assays to determine their cytotoxic effects on cancer cell lines and their inhibitory activity against specific molecular targets like EGFR.
Synthesis of this compound Derivatives
The synthesis of 4-aminoquinazoline-6-carbonitrile derivatives commences with the key intermediate, this compound. This starting material is commercially available (CAS 150449-97-1) or can be synthesized through a two-step process from a suitably substituted anthranilonitrile.[8][9] The general synthetic scheme involves the formation of 4-hydroxyquinazoline-6-carbonitrile followed by a chlorination step.
Protocol 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile
This protocol is adapted from general procedures for the synthesis of 4-hydroxyquinazolines.[10][11]
Materials:
-
2-Amino-5-cyanobenzonitrile
-
Formamidine acetate
-
2-Methoxyethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-amino-5-cyanobenzonitrile and formamidine acetate in 2-methoxyethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield 4-hydroxyquinazoline-6-carbonitrile.
Protocol 2: Synthesis of this compound
This protocol is based on standard chlorination procedures for 4-hydroxyquinazolines.[12][13]
Materials:
-
4-Hydroxyquinazoline-6-carbonitrile
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
To a suspension of 4-hydroxyquinazoline-6-carbonitrile in toluene, a catalytic amount of DMF is added.
-
Thionyl chloride is added dropwise at room temperature, and the mixture is heated to reflux for 3-4 hours.
-
The reaction mixture is cooled, and the excess thionyl chloride and toluene are removed under reduced pressure.
-
The residue is triturated with diethyl ether to afford this compound as a solid, which can be used in the next step without further purification.
Protocol 3: General Procedure for the Synthesis of 4-Aminoquinazoline-6-carbonitrile Derivatives
This protocol describes the nucleophilic aromatic substitution reaction to generate the final compounds.[6]
Materials:
-
This compound
-
Substituted aniline or other amine (primary or secondary)
-
Isopropanol or other suitable solvent
-
Triethylamine (TEA) or other base (if required)
Procedure:
-
A solution of this compound and an equimolar amount of the desired amine in isopropanol is stirred at reflux for 2-6 hours. For less reactive amines, a base such as triethylamine may be added.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold isopropanol and diethyl ether, then dried to yield the pure 4-aminoquinazoline-6-carbonitrile derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Evaluation Protocols
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized quinazoline derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 5: In Vitro EGFR Tyrosine Kinase Assay
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the EGFR enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
Data Presentation
The following tables summarize the antiproliferative and EGFR inhibitory activities of representative 4-aminoquinazoline derivatives with various substitutions at the 6-position, providing a comparative context for newly synthesized 6-carbonitrile derivatives.
Table 1: Antiproliferative Activity of Representative 6-Substituted Quinazoline Derivatives against Cancer Cell Lines
| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | -OCH₃ | A549 | 2.25 | [14] |
| Erlotinib | -OCH₂CH₂OCH₃ | HT-29 | 1.72 | [14] |
| Compound 7i | -NHC(O)NH-aryl | A549 | 2.25 | [14] |
| Compound 7i | -NHC(O)NH-aryl | HT-29 | 1.72 | [14] |
| Compound 7i | -NHC(O)NH-aryl | MCF-7 | 2.81 | [14] |
| Compound 8d | -O(CH₂)₂-morpholine | A431 | 0.37 | [15] |
| Compound 8d | -O(CH₂)₂-morpholine | A549 | 4.87 | [15] |
| abc1 | -OH | A549 | 7.1 | [16] |
| abc1 | -OH | A431 | 2.2 | [16] |
Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Representative 6-Substituted Quinazoline Derivatives
| Compound ID | 6-Substituent | EGFR Type | IC₅₀ (nM) | Reference |
| Gefitinib | -OCH₃ | Wild-type | 25.42 | [14] |
| Erlotinib | -OCH₂CH₂OCH₃ | Wild-type | 33.25 | [14] |
| Compound 7i | -NHC(O)NH-aryl | Wild-type | 17.32 | [14] |
| Compound 8d | -O(CH₂)₂-morpholine | Wild-type | 7.0 | [15] |
| Compound 8d | -O(CH₂)₂-morpholine | T790M mutant | 9.3 | [15] |
Visualizations
Caption: Synthetic workflow for 4-aminoquinazoline-6-carbonitrile derivatives.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Caption: Experimental workflow for the evaluation of anticancer activity.
References
- 1. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 150449-97-1 [sigmaaldrich.com]
- 10. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 13. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 14. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Analytical Characterization of 4-Chloroquinazoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
A standard HPLC method for the analysis of quinazoline derivatives can be adapted for this compound.
| Parameter | Recommended Conditions |
| Instrument | Agilent 1100 Series or equivalent HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient | Start at 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Acetonitrile. |
Expected Results:
The retention time for this compound will be dependent on the exact conditions and column used. A pure sample should yield a single major peak. The presence of other peaks would indicate impurities.
Workflow for HPLC Analysis:
Caption: A streamlined workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation
Mass spectrometry is crucial for confirming the molecular weight of this compound and for providing information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₄ClN₃ | [1][2] |
| Molecular Weight | 189.60 g/mol | [1] |
| Monoisotopic Mass | 189.0093748 Da | [1] |
Experimental Protocol (LC-MS):
| Parameter | Recommended Conditions |
| Mass Spectrometer | Waters Xevo G2-XS QTof or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | 50-500 m/z |
| LC Conditions | As described in the HPLC protocol. |
Expected Mass Spectrometry Data:
Based on predictions, the following ions are expected to be observed in the mass spectrum.
| Ion | Predicted m/z |
| [M+H]⁺ | 190.01665 |
| [M+Na]⁺ | 211.99859 |
| [M+NH₄]⁺ | 207.04319 |
| [M+K]⁺ | 227.97253 |
Predicted Fragmentation:
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical methods for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard zg30 | Standard zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
Due to the lack of experimental spectra for this compound, the following are predicted chemical shifts based on the analysis of similar quinazoline structures. The numbering scheme for the quinazoline ring is standard.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~9.0 (s) | ~155 |
| 4 | - | ~160 |
| 5 | ~8.5 (d) | ~130 |
| 6 | - | ~115 (C-CN) |
| 7 | ~8.2 (dd) | ~135 |
| 8 | ~8.0 (d) | ~128 |
| 4a | - | ~150 |
| 8a | - | ~125 |
| CN | - | ~118 |
Experimental Workflow for NMR Analysis:
Caption: Step-by-step workflow for NMR sample preparation and data acquisition.
References
Application Notes and Protocols for N-arylation of 4-chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 4-chloroquinazolines, a critical reaction in the synthesis of diverse bioactive molecules, including potent anticancer agents. The protocols emphasize efficient, modern synthetic methodologies, such as microwave-assisted reactions, which offer significant advantages in terms of reaction time and yield.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] In particular, 4-anilinoquinazolines are a well-established class of compounds that can act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, making them valuable in oncology research and drug development.[1][2] The N-arylation of 4-chloroquinazolines is a key synthetic step to access these important molecules. Traditional methods often involve long reaction times and may result in low yields, especially with electron-poor anilines.[1][2][3] However, the use of microwave irradiation has been shown to dramatically accelerate these reactions, providing rapid and efficient access to a wide array of N-aryl-4-aminoquinazolines in high yields.[1][2][3][4]
General Reaction Scheme
The fundamental transformation involves the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring by an aryl amine.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloroquinazoline Substitutions
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions of 4-chloroquinazolines.
Frequently Asked Questions (FAQs)
Q1: Why is the substitution at the 4-position of a quinazoline ring generally favored over other positions?
The chlorine atom at the C4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.[1][2] In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4-position is significantly more reactive than the C2-position.[3][4] Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[5] This inherent reactivity allows for regioselective substitution at the C4-position under milder conditions, while substitution at the C2-position often requires harsher conditions like higher temperatures.[3][4][5]
Q2: What are the most common side reactions observed during 4-chloroquinazoline substitutions, and how can they be minimized?
The most common side reactions include:
-
Hydrolysis: The reactive C4-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolin-4-one, especially in the presence of water at elevated temperatures. To minimize this, ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[6]
-
Over-alkylation/Di-substitution: When using di-functional nucleophiles (e.g., diamines) or if the product of the initial substitution can react further, over-alkylation or di-substitution can occur. To control this, consider using a protecting group strategy for one of the nucleophilic sites or employing a slow addition of the 4-chloroquinazoline to the reaction mixture.[6]
-
Formation of Ring-Opened Products: Under certain conditions, especially with strong nucleophiles like hydrazine, ring transformation products can be formed.[7] Careful control of reaction temperature and time is crucial to avoid these side reactions.
Q3: How does the choice of solvent and base impact the reaction outcome?
The selection of solvent and base is critical for optimizing the reaction.
-
Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can solvate the intermediate complex.[6][8] Alcohols such as ethanol and isopropanol are also commonly used.[3][9] In some cases, a mixture of solvents like THF/water can be beneficial, particularly in microwave-assisted reactions.[10]
-
Base: A base is often required to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, thereby increasing its reactivity. Common organic bases include triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA).[3][5] Inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can also be employed.[11][12] The choice of base can influence the reaction yield; for instance, the sterically hindered base DIPEA has been shown to improve yields in certain cases by minimizing side reactions.[3]
Q4: When should I consider using microwave-assisted synthesis?
Microwave-assisted synthesis is a powerful technique for accelerating reaction rates and improving yields, especially when dealing with electron-poor or sterically hindered amines.[10] Conventional heating often requires long reaction times and high temperatures, which can lead to product decomposition.[10] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts.[10] It is a particularly valuable tool for building libraries of 4-substituted quinazolines for drug discovery.[10]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Insufficient Reactivity | Increase the reaction temperature and/or extend the reaction time.[6] For poorly reactive nucleophiles, consider switching to microwave-assisted synthesis.[10] |
| Poor Nucleophile Activation | Use a stronger base to fully deprotonate the nucleophile and increase its reactivity.[6] |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble at the reaction temperature. For polar starting materials, consider DMF or DMSO.[6][13] |
| Decomposition of Starting Material | Verify the stability of your 4-chloroquinazoline and nucleophile under the reaction conditions. If decomposition is observed (e.g., reaction mixture turning dark), consider lowering the reaction temperature and extending the reaction time.[6] |
Issue 2: Formation of Multiple Products/Impure Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis to Quinazolin-4-one | Ensure strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Di-substitution on 2,4-dichloroquinazoline | The C4 position is more reactive. To achieve mono-substitution, use milder conditions (lower temperature, shorter reaction time).[3][4] |
| Side Reactions with the Solvent | If a byproduct resulting from a reaction with the solvent is suspected, switch to a more inert solvent. |
| Impure Starting Materials | Verify the purity of the starting 4-chloroquinazoline and the nucleophile. Impurities can lead to unexpected side products.[8] |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of 4-substituted quinazolines based on literature data.
Table 1: Effect of Solvent and Base on the Substitution of 4-Chloroquinazoline with 3-(aminomethyl)oxetan-3-amine [3]
| Entry | Solvent | Base | Temperature | Time | Yield (%) |
| 1 | MeOH | Et₃N | Reflux | Overnight | 47.8 |
| 2 | EtOH | Et₃N | Reflux | Overnight | 76.7 |
| 3 | EtOH | DIPEA | Reflux | Overnight | 96.3 |
Table 2: Microwave-Assisted N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline with Substituted N-Methylanilines [10]
| Entry | Aniline Substituent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxy | 100 | 10 | 96 |
| 2 | 3-Methoxy | 100 | 10 | 95 |
| 3 | 2-Methoxy | 100 | 20 | 87 |
| 4 | 3-Bromo | 120 | 10 | 72 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Conventional Heating) [2][9]
-
To a solution of the 4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or DMF), add the amine nucleophile (1.0-1.2 eq).
-
If required, add a base (e.g., Et₃N or DIPEA, 1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
General Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution [10]
-
In a microwave vial, combine the 4-chloroquinazoline (1.0 eq), the amine nucleophile (1.0-1.5 eq), and a suitable solvent (e.g., THF/H₂O 1:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 10-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by extraction with a suitable organic solvent and purify by column chromatography.
Visualizations
Caption: General experimental workflow for 4-chloroquinazoline substitution.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloroquinazoline-6-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloroquinazoline-6-carbonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical chlorination step of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile.
Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a very low yield. What are the common causes?
A1: Low yields in this reaction are typically linked to three main factors: moisture, improper temperature control, and side reactions.
-
Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material (4-oxo-3,4-dihydroquinazoline-6-carbonitrile), solvent, or glassware will consume the reagent and reduce its effectiveness. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Temperature Control: The reaction proceeds in two distinct stages: an initial phosphorylation at low temperature, followed by chloride displacement at a higher temperature.[1][2] Adding POCl₃ at elevated temperatures can promote the formation of unwanted side products, including "pseudodimers."[1]
-
Side Reactions: A common side reaction is the formation of a pseudodimer, which occurs when a phosphorylated intermediate reacts with the unreacted starting quinazolinone. This can be largely suppressed by ensuring the reaction mixture remains basic during the initial phosphorylation step.[1][2]
Q2: I observe a significant amount of starting material in my crude product after the reaction. How can I drive the reaction to completion?
A2: Incomplete conversion is often due to insufficient chlorinating agent, inadequate reaction time, or suboptimal temperature.
-
Reagent Stoichiometry: A minimum of one molar equivalent of POCl₃ is required for the reaction to proceed efficiently.[1][2] Often, using POCl₃ as both the reagent and the solvent, or using a slight excess (e.g., 1.2-2.0 equivalents) in an inert solvent, is necessary to drive the reaction to completion.
-
Reaction Temperature and Time: After the initial low-temperature phosphorylation, the reaction mixture must be heated sufficiently to facilitate the conversion to the chloroquinazoline. A temperature range of 70-110°C is typically required.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: My final product seems to decompose or convert back to the starting material during workup and purification. Why is this happening and how can I prevent it?
A3: 4-Chloroquinazolines are highly susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions. The chlorine at the 4-position is an excellent leaving group, and the product can readily revert to the more stable 4-oxo-quinazoline.
-
Quenching Procedure: Avoid quenching the reaction mixture directly with water, as this will generate HCl from the excess POCl₃ and create a highly acidic environment that promotes hydrolysis. A preferred method is to cool the reaction mixture and pour it slowly onto a stirred slurry of crushed ice and a base like sodium bicarbonate or ammonium hydroxide to neutralize the acid as it forms.[3]
-
Purification: If performing column chromatography, ensure your solvents are anhydrous. For recrystallization, choose a non-protic solvent system if possible. If an alcohol is used, minimize heating time. It is often recommended to proceed to the next synthetic step with the crude product if its purity is sufficient, thereby avoiding potential hydrolysis during extensive purification.[3]
Q4: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride? What are the recommended conditions?
A4: Yes, thionyl chloride is a common alternative for this transformation. The reaction is typically performed by heating the quinazolinone in neat thionyl chloride or in an inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. A typical condition involves refluxing in SOCl₂ for 4-6 hours.[3] The workup procedure requires similar precautions against hydrolysis as the POCl₃ method.
Data Presentation: Chlorination Reaction Conditions
The following table summarizes typical conditions for the chlorination of 4-oxo-quinazolines. Optimization may be required for the specific 6-carbonitrile substrate.
| Parameter | Method A: POCl₃ with Base | Method B: SOCl₂ with Catalyst |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Solvent | Toluene, Acetonitrile, or neat POCl₃ | Neat SOCl₂ or Dichloroethane |
| Additive/Catalyst | Triethylamine (Et₃N) or DIPEA | N,N-Dimethylformamide (DMF, cat.) |
| Temperature | 1. Add POCl₃ at < 25°C2. Heat to 70-110°C | Reflux (approx. 76°C) |
| Reaction Time | 3 - 6 hours (monitor by TLC) | 4 - 6 hours (monitor by TLC) |
| Typical Yield | >85% (for related substrates) | ~90% (for related substrates) |
| Key Consideration | Two-stage temperature control is critical to prevent side products.[1] | Ensure adequate ventilation. Excess SOCl₂ can be removed under reduced pressure.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile (Precursor)
This is a general procedure adapted for the target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanobenzamide (1 equivalent), formamidine acetate (1.5 equivalents), and formamide (as solvent).
-
Heating: Heat the reaction mixture to 160°C and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
Workup: After completion, cool the mixture to room temperature. Add water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 4-oxo-3,4-dihydroquinazoline-6-carbonitrile.
Protocol 2: Chlorination using Phosphorus Oxychloride (Optimized Method)
This protocol is based on the mechanistic understanding of the reaction to improve yield.[1][2]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4-oxo-3,4-dihydroquinazoline-6-carbonitrile (1 equivalent) in anhydrous toluene (10 mL per gram of starting material). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Phosphorylation (Low Temp): Cool the stirred suspension to 0°C using an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 25°C. Stir the mixture at this temperature for 1 hour. The suspension should become a clear solution as the phosphorylated intermediate forms.
-
Chlorination (High Temp): Heat the reaction mixture to 80-90°C and maintain for 3-5 hours. Monitor the conversion of the intermediate to the final product by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a vigorously stirred slurry of crushed ice and sodium bicarbonate solution.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes or by column chromatography on silica gel.
Visualizations
Experimental & Logic Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for chlorination reaction issues.
References
Troubleshooting low yield in quinazoline cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during quinazoline cyclization reactions, with a focus on improving low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Low Yield Issues
Q1: My quinazoline cyclization reaction is resulting in a very low yield or no product at all. What are the common initial troubleshooting steps?
A1: Low or no product formation is a frequent issue that can often be resolved by systematically evaluating several key parameters. Start by verifying the purity of your starting materials, as impurities can lead to unwanted side reactions.[1] It is also crucial to optimize the reaction temperature, as many cyclization reactions require heating to overcome the activation energy barrier.[1] The choice of solvent is another critical factor; screening various solvents with different polarities can significantly impact the reaction outcome.[1] If your reaction is catalyzed, ensure the catalyst is active and used in the optimal loading.[1][2]
Q2: How do I know if my starting materials are the cause of the low yield?
A2: The quality of starting materials is paramount for a successful reaction. Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can participate in side reactions, consequently reducing the yield of the desired quinazoline product.[1] You should verify the purity of your starting materials using standard analytical techniques like NMR, GC-MS, or by checking the melting point for solid compounds.[1] If impurities are detected, purification through methods like distillation for liquid aldehydes or recrystallization for solid aldehydes is recommended.[1]
Q3: Can the reaction solvent significantly affect the yield of my quinazoline synthesis?
A3: Absolutely. The solvent plays a critical role in quinazoline synthesis by influencing reactant solubility, reaction rates, and the stability of intermediates.[1] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas ethanol and non-polar solvents such as toluene and THF are ineffective.[1] It is advisable to perform a solvent screening to identify the optimal medium for your specific reaction.[1]
Q4: I suspect my catalyst is inactive. How can I troubleshoot this?
A4: In catalyzed quinazoline cyclizations, the activity of the catalyst is a key factor.[1] If you suspect catalyst inactivity, it is best to use a fresh batch.[1][2] Ensure that the catalyst has not been poisoned by impurities present in the starting materials or the solvent.[1] It is also important to optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation. For metal catalysts, ensure they have not been deactivated by exposure to air or moisture.[2]
Specific Reaction & Side Product Issues
Q5: I am attempting a Niementowski quinazoline synthesis and getting a low yield. What are the likely causes?
A5: The Niementowski reaction, which involves the condensation of anthranilic acids with amides, can be sensitive to reaction conditions.[2][3] High reaction temperatures, often exceeding 130°C, can cause decomposition of the starting materials or promote the formation of undesired byproducts.[2] The nature of the substituents on both the anthranilic acid and the amide can also influence the reaction's efficiency.[2] In some instances, the cyclization of the intermediate o-amidobenzamide may be inefficient, leading to lower yields.[2]
Q6: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A6: A common side reaction in the Friedländer synthesis, which utilizes 2-aminobenzaldehydes or ketones, is the formation of quinoline derivatives.[2] This occurs when reaction conditions are not carefully controlled, leading to a reaction pathway similar to the Niementowski quinoline synthesis.[2] Additionally, self-condensation of the active methylene compound can lead to other impurities.[2]
Q7: What are the main challenges associated with the Bischler quinazoline synthesis?
A7: The traditional Bischler synthesis is known for requiring harsh reaction conditions, including high temperatures (often above 120°C) and high pressure.[2][4] These conditions may need to be maintained for extended periods, sometimes for at least 5 hours, in a saturated ammonia alcohol solution.[2][4] Such demanding conditions can lead to the degradation of sensitive substrates and the formation of side products.
Q8: My reaction mixture has turned into a thick, unmanageable tar. What should I do?
A8: The formation of tarry materials or polymerization is often a result of excessively high temperatures or prolonged reaction times.[5] To mitigate this, carefully control the reaction temperature, perhaps by increasing it gradually to the desired point.[5] Also, monitor the reaction closely and stop it as soon as the starting material has been consumed to avoid overheating and decomposition.[5] Ensuring that you are using a sufficient amount of solvent to maintain a stirrable mixture can also help prevent this issue.[5]
Optimization of Reaction Conditions
Q9: How can I systematically optimize the reaction temperature for my quinazoline cyclization?
A9: A temperature screening is an effective way to determine the optimal reaction temperature.[1] This can be done by setting up several small-scale reactions in parallel at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[1] The progress of each reaction should be monitored by TLC or LC-MS to identify the temperature that provides the best yield and reaction rate.[1]
Q10: Are there modern techniques that can improve the yield and reduce reaction times for quinazoline synthesis?
A10: Yes, microwave-assisted synthesis has emerged as a powerful technique for improving quinazoline synthesis.[3][6][7] Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods.[3][7] It can also promote reactions under milder and more environmentally friendly conditions.[3] For instance, microwave-assisted Niementowski reactions have been shown to be more efficient than their thermally heated counterparts.[3]
Data Presentation: Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-diones
| Solvent | Yield (%) |
| DMF | 85-91 |
| Water | 85-91 |
| Ethanol | Ineffective |
| Toluene | Ineffective |
| THF | Ineffective |
Data sourced from a study on the synthesis from 2-aminobenzonitriles and CO2.[1]
Table 2: Optimization of Copper-Catalyzed Quinazolinone Synthesis
| Entry | Reactant | Catalyst (equiv.) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-iodo-5-methylbenzoic acid | 0.2 | Cs₂CO₃ | 80 | 6 | 70.3 |
| 2 | 2-bromo-5-methylbenzoic acid | 0.2 | Cs₂CO₃ | 80 | 6 | 81.2 |
| 3 | 2-chloro-5-methylbenzoic acid | 0.2 | Cs₂CO₃ | 80 | 6 | Trace |
| 4 | 2-bromo-5-methylbenzoic acid | 0.2 | K₂CO₃ | 80 | 6 | 96.8 |
| 5 | 2-bromo-5-methylbenzoic acid | 0.1 | K₂CO₃ | 80 | 6 | 45.6 |
| 6 | 2-bromo-5-methylbenzoic acid | 0.2 | K₂CO₃ | 80 | 5 | 95.7 |
| 7 | 2-bromo-5-methylbenzoic acid | 0.2 | K₂CO₃ | 70 | 6 | 83.1 |
Data adapted from a study on the synthesis of a Ziresovir precursor.[8]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
-
Set up a series of small-scale reactions in parallel in suitable reaction vessels.
-
To each vessel, add the starting materials and solvent, keeping the concentrations identical across all reactions.
-
Set the temperature for each reaction at different intervals (e.g., room temperature, 50°C, 80°C, 100°C, 120°C).[2]
-
Monitor the progress of each reaction at regular time intervals using TLC or LC-MS.
-
Compare the results to determine the optimal temperature that provides the highest yield of the desired product in a reasonable timeframe.[2]
Protocol 2: General Procedure for a Reaction Under an Inert Atmosphere
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of an inert gas (e.g., nitrogen or argon).[1][2]
-
Assemble the reaction apparatus, ensuring all joints are well-sealed.
-
Connect the reaction flask to a Schlenk line or a balloon filled with the inert gas.
-
If required, use degassed solvents.
-
Introduce the reagents into the reaction flask under a positive pressure of the inert gas.
-
Conduct the reaction as planned, maintaining the inert atmosphere throughout the process.[2]
Protocol 3: General Procedure for Bischler-Type Synthesis using Phosphorus Oxychloride (POCl₃)
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).
-
Under an inert atmosphere, add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Dropwise, add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) to the solution. This addition may be exothermic, so cooling with an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully quench the reaction and proceed with the work-up and purification.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 4-aminoquinazolines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for the synthesis of 4-aminoquinazolines. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the 4-aminoquinazoline synthesis is low. What are the common causes and how can I troubleshoot this?
A1: Low yields in multi-step syntheses like that of 4-aminoquinazolines can arise from several factors. A systematic approach is best for troubleshooting.[1]
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry. For instance, key intermediates like 4-chloroquinazoline are highly susceptible to moisture. Bases such as sodium hydride must be fresh to ensure reactivity.[1]
-
Incomplete Reactions: One or more steps may not be proceeding to completion. Monitor each stage of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material before proceeding to the next step or workup.
-
Side Reactions: The formation of byproducts can significantly consume starting materials. See the specific FAQs below that address common side reactions such as N-oxide formation, hydrolysis, and ring rearrangements.[1]
-
Product Degradation: The desired product or intermediates might be unstable under the reaction or workup conditions (e.g., high temperature, strong acidic/basic conditions).
-
Reaction Conditions: Suboptimal conditions such as incorrect temperature, insufficient reaction time, or inefficient mixing can lead to poor yields.
Q2: I've isolated a byproduct with a mass 16 units higher than my expected product. Could this be a quinazoline N-oxide, and how can I prevent its formation?
A2: Yes, an M+16 peak often indicates the formation of an N-oxide, a common side product in quinazoline synthesis. The pyrimidine ring in the quinazoline nucleus is susceptible to N-oxidation, which can occur at either the N1 or N3 position.[2][3]
Causes:
-
Oxidizing Conditions: The presence of oxidizing agents, even atmospheric oxygen under certain conditions, can lead to the formation of N-oxides. Some synthetic routes may inadvertently create oxidizing environments.
-
Reagent Choice: Certain reagents used in preceding steps might not have been fully quenched or removed, leading to oxidation in a later stage.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if using reagents sensitive to air or if the reaction requires elevated temperatures.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Scrutinize your synthetic plan to ensure no unnecessary oxidizing agents are present. If an oxidation step is required earlier in the synthesis, ensure the oxidant is completely removed before proceeding.
-
Careful Reagent Selection: In syntheses starting from precursors like 2-aminoaryl ketones, the choice of cyclization agent is crucial. While some methods intentionally produce quinazoline 3-oxides, others can be selected to favor the desired quinazoline.[2][4]
Q3: My yield is very low in the final amination step starting from 4-chloroquinazoline. I suspect hydrolysis of the starting material. How can I prevent this?
A3: The reaction of 4-chloroquinazoline with an amine is a nucleophilic aromatic substitution (SNAr).[5] The chloro-substituent is a good leaving group, but it also makes the compound highly susceptible to hydrolysis by water, which competes with your desired amine nucleophile.
Causes:
-
Presence of Water: The most common cause is the presence of water in the reaction solvent, the amine, or absorbed from the atmosphere.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent before use.
-
Dry Reagents: Ensure the amine is dry. If it is a salt (e.g., hydrochloride), ensure the free-basing procedure does not introduce excessive water.
-
Inert Atmosphere: As with N-oxide prevention, working under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering the reaction.
-
Non-Aqueous Workup: During workup, minimize contact time with aqueous phases if the product is also susceptible to hydrolysis.
Q4: When reacting a substituted 4-chloroquinazoline with hydrazine, I'm isolating a triazole derivative instead of the expected 4-hydrazinoquinazoline. Why is this happening?
A4: This is a known and specific side reaction. Treating 4-chloroquinazolines with hydrazine hydrate, particularly at elevated temperatures (e.g., 150°C), can lead to a ring transformation, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles instead of a simple substitution product.[6] This rearrangement is a significant deviation from the expected SNAr pathway.
Mechanism and Prevention:
-
Reaction Pathway: The reaction proceeds through a complex mechanism involving initial substitution, followed by ring-opening of the quinazoline and re-cyclization to form the more stable triazole ring system.[6]
-
Control of Conditions: To favor the desired 4-hydrazinoquinazoline product, milder reaction conditions are necessary. Avoid high temperatures and prolonged reaction times. Consider using a substituted hydrazine if the subsequent chemistry allows, as this can sometimes alter the reaction course.[6]
Experimental Protocols & Data
Protocol: Synthesis of N-Aryl-4-aminoquinazolines from 4-Chloroquinazoline
This protocol details the final amination step, which is critical for the synthesis of many biologically active 4-aminoquinazolines. A comparison between classical heating and microwave irradiation methods is provided, highlighting the significant reduction in reaction time with the latter.[7]
Method A: Classical Synthesis (Reflux)
-
Dissolve 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).
-
Stir the solution under reflux for 12 hours.
-
Monitor the reaction to completion using TLC.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water, filter the solid, and dry.
-
Purify the crude product by silica gel column chromatography (e.g., petroleum ether-ethyl acetate, 5:1 v:v).
Method B: Microwave-Assisted Synthesis
-
In a microwave-transparent vessel, combine 4-chloroquinazoline (3.0 mmol), the desired aryl heterocyclic amine (3.0 mmol), and 2-propanol (15 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 5-10 minutes.
-
Monitor the reaction to completion using TLC.
-
After cooling, perform the same work-up and purification as in Method A.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the yield comparison between classical and microwave-assisted methods for the synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines.
| Product | Amine Reactant | Method | Time | Yield (%) |
| 5a | 3-amino-5-methylisoxazole | Classical | 12 h | 65 |
| Microwave | 5 min | 89 | ||
| 5b | 2-aminobenzothiazole | Classical | 12 h | 68 |
| Microwave | 8 min | 92 | ||
| 5c | 2-amino-6-methylbenzothiazole | Classical | 12 h | 71 |
| Microwave | 8 min | 93 | ||
| 5d | 2-amino-6-methoxybenzothiazole | Classical | 12 h | 67 |
| Microwave | 10 min | 90 |
Data adapted from reference[7].
Visual Guides
Diagrams of Workflows and Side Reactions
Caption: A common synthetic pathway to 4-aminoquinazolines.
Caption: Hydrolysis as a key side reaction in the amination step.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloroquinazoline-6-carbonitrile Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroquinazoline-6-carbonitrile and its derivatives. The following information is designed to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial purification technique for crude this compound?
For the initial purification of multi-gram quantities of this compound, both recrystallization and column chromatography are highly effective. Recrystallization is often a preferred first step due to its simplicity and cost-effectiveness in removing baseline impurities. Column chromatography provides excellent separation of compounds with differing polarities.
Q2: How can I identify common impurities in my this compound sample?
Common impurities typically arise from unreacted starting materials or by-products formed during the synthesis. The primary methods for identifying these impurities are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Q3: What should I do if my compound is still impure after a single purification step?
If residual impurities are detected after an initial purification, a secondary purification using a different technique is recommended. For instance, if column chromatography was used initially, subsequent recrystallization can significantly enhance purity. Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely related impurities. For achieving very high purity (>99%), preparative HPLC is the method of choice.
Q4: How do I select an appropriate solvent for recrystallization?
An ideal recrystallization solvent will dissolve the this compound derivative completely at its boiling point but only sparingly at room temperature or below. It is advisable to conduct small-scale solubility tests with common laboratory solvents such as ethanol, methanol, ethyl acetate, or solvent mixtures like ethanol/water to determine the optimal conditions. For quinazoline derivatives, ethanol and acetic acid have been reported as effective single solvents.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What is the cause and how can I fix it?
"Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point, if the solution is supersaturated, or if impurities are inhibiting crystal lattice formation. To resolve this, you can try using a solvent with a lower boiling point or allow the solution to cool more slowly. If impurities are suspected, a preliminary purification by column chromatography before recrystallization is recommended.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize upon cooling | - Too much solvent was used.- The chosen solvent is not suitable. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low yield of recrystallized product | - The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Ensure the minimum amount of hot solvent is used for dissolution.- Select a different solvent or a solvent mixture in which the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, receiving flask). |
| Formation of an oil instead of crystals | - The compound's melting point is below the solvent's boiling point.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a solvent with a lower boiling point.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.- Perform a preliminary purification using column chromatography. |
| Colored impurities remain in the final product | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands) | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC. For 4-chloroquinazoline derivatives, start with a mixture of hexane and ethyl acetate and adjust the polarity.- Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight.- Repack the column, ensuring the silica gel is uniform and free of air bubbles. |
| Compound does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed | - The column ran dry. | - Ensure the solvent level is always kept above the top of the stationary phase. |
| Streaking of the sample band | - The sample is not soluble in the mobile phase.- The sample was loaded in too much solvent. | - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble, then adsorb it onto a small amount of silica gel before loading onto the column (dry loading). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on general procedures for purifying quinazoline derivatives.
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., hexane or petroleum ether).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution:
-
Begin elution with the least polar solvent mixture determined by TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table of Exemplary Solvent Systems for Quinazoline Derivatives: [1]
| Hexane:Ethyl Acetate Ratio | Observation |
| 19:1 | Elution of non-polar impurities. |
| 3:7 to 6:4 | Elution of moderately polar quinazoline derivatives. |
| 1:1 | Elution of more polar quinazoline derivatives. |
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, ethyl acetate, methanol, or mixtures) to each tube.
-
Heat the tubes to the boiling point of the respective solvents to check for dissolution.
-
Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath can enhance crystal formation.
5. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: High-Purity Purification by Preparative HPLC
1. Method Development:
-
Develop an analytical HPLC method to achieve good separation between the target compound and its impurities, typically using a C18 reverse-phase column.
-
A common mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid.
2. Sample Preparation:
-
Dissolve the partially purified product in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm filter before injection.
3. Purification:
-
Scale up the analytical method to a preparative HPLC system.
-
Inject the sample and monitor the separation using a UV detector.
4. Fraction Collection and Isolation:
-
Collect the fractions corresponding to the peak of the pure compound.
-
Combine the collected fractions and remove the solvent, typically by lyophilization or evaporation under reduced pressure, to yield the high-purity product.
Visualizing Purification Workflows
Below are diagrams illustrating the logical flow of the purification processes.
References
Technical Support Center: Overcoming Poor Solubility of Quinazoline Intermediates in Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of poor solubility of quinazoline intermediates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My quinazoline starting material is poorly soluble in common Suzuki coupling solvents. What is the first step to address this?
A1: The initial and most direct approach is to optimize the solvent system and reaction temperature.
-
Temperature Increase: Gradually increasing the reaction temperature (e.g., from 80 °C to 110 °C) can significantly enhance the solubility of your quinazoline intermediate.[1] However, be mindful of potential side reactions like protodeboronation or catalyst degradation at higher temperatures.[1]
-
Solvent Screening: If elevating the temperature is insufficient, a systematic screening of different solvents is recommended.[1] Polar aprotic solvents such as DMF, DMAc, and DMSO are often effective for highly polar and poorly soluble substrates.[1][2] Aromatic solvents like toluene and xylene, or ethers like dioxane and THF, are also common choices.[3]
-
Co-solvents: The addition of water as a co-solvent is a standard practice in Suzuki couplings. It aids in dissolving the inorganic base and can facilitate the transmetalation step.[1] Typical organic solvent to water ratios range from 10:1 to 2:1.[1]
Q2: I'm observing a biphasic reaction mixture with very slow conversion. How can I improve the reaction rate?
A2: Slow reaction rates in biphasic systems are often due to inefficient mixing and poor mass transfer between the aqueous and organic phases.[1]
-
Vigorous Stirring: Ensure your reaction is being stirred vigorously to create an emulsion, which maximizes the interfacial area between the two phases.[1]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions.[4] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), shuttle the boronate anion from the aqueous phase to the organic phase where it can react with the palladium catalyst.[1][4][5]
Q3: Can the choice of base impact the reaction if I have solubility issues?
A3: Yes, the base is a critical parameter. Its properties can significantly influence the reaction outcome, especially with poorly soluble substrates.
-
Base Strength and Type: Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] The choice of base can affect the reaction rate, so it may be necessary to screen different bases.
-
Physical Form: Always use a finely powdered and dry base.[1] Clumps or coarse particles have a reduced surface area, which can lead to poor reproducibility and incomplete reactions.[1]
-
Solubility of the Base: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1] If you are running the reaction under anhydrous conditions, an organic base like triethylamine (TEA) might be considered, although inorganic bases are more common.[1]
Q4: My reactants are insoluble in all common solvent systems, even at high temperatures. What are my options?
A4: When conventional heating and solvent systems fail, more advanced techniques can be employed.
-
Microwave-Assisted Synthesis: Microwave heating can rapidly and efficiently heat the reaction mixture to high temperatures and pressures, often leading to a significant increase in the solubility of reactants and dramatically reduced reaction times.[6]
-
Mechanochemistry (Ball Milling): This technique involves the use of mechanical force to induce a chemical reaction in the solid state, completely bypassing the need for a solvent and thus overcoming any solubility limitations.[1]
Q5: How does the choice of ligand affect the reaction when dealing with poor solubility?
A5: While ligands do not directly solubilize the reactants, their choice is crucial for the overall success of the reaction, particularly under the harsh conditions that may be required to address solubility issues.
-
Highly Active Catalysts: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[1] This high activity can allow the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with very low concentrations of the dissolved quinazoline substrate.[1]
Data Presentation
Table 1: Effect of Solvent on Suzuki Coupling Yield with a Poorly Soluble Quinazoline Intermediate
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | 100 | 12 | 35 |
| 2 | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 3 | THF/H₂O (4:1) | 80 | 16 | 40 |
| 4 | DMF/H₂O (4:1) | 120 | 8 | 75 |
| 5 | Propylene Carbonate | 120 | 6 | 82[7] |
Note: This table is a representative example. Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Phase-Transfer Catalyst (PTC) on a Biphasic Suzuki Coupling
| Entry | PTC (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | None | 24 | 20 |
| 2 | TBAB (10) | 8 | 95 |
| 3 | Aliquat 336 (10) | 8 | 92 |
Note: This table illustrates the potential impact of a PTC. Optimal PTC and loading should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Poorly Soluble Chloroquinazoline
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble chloroquinazoline (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time.[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents to identify the optimal one for your poorly soluble quinazoline intermediate.
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).[1]
-
Aliquotting: In an array of reaction vials, add the chosen base to each vial.
-
Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.[1]
-
Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.
-
Analysis: After a set amount of time, analyze the outcome of each reaction by LC-MS to determine the best performing solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Electron-Deficient Heteroaryl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of challenging electron-deficient heteroaryl chlorides.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with an electron-deficient heteroaryl chloride is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no product formation is a frequent challenge with electron-deficient heteroaryl chlorides due to the high bond strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Catalyst deactivation by the heteroatom(s) in the ring is also a major contributor.[2] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst System: The combination of palladium precursor and ligand is critical. For these challenging substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]
-
Solution: Employ highly active, bulky, and electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[2] If you are using a Pd(II) precursor like Pd(OAc)₂, ensure it is efficiently reduced to the active Pd(0) species in situ. Using a well-defined Pd(0) source or a pre-catalyst can be beneficial.[2]
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[2]
-
Solution: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these couplings.[2]
-
-
Insufficient Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the C-Cl bond cleavage.
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst can be oxidized and deactivated by oxygen, leading to the formation of palladium black.[4]
Issue 2: Significant Side Product Formation (Protodeboronation and Homocoupling)
Q: My reaction is producing a significant amount of protodeboronated arene and/or homocoupled boronic acid byproducts. What causes these side reactions and how can I minimize them?
A: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and homocoupling (the coupling of two boronic acid molecules) are common side reactions in Suzuki couplings, particularly with sensitive heteroarylboronic acids and under forcing reaction conditions.[1][5]
Potential Causes and Solutions:
-
Protodeboronation: This side reaction is often promoted by the presence of water or other proton sources, and can be exacerbated by high temperatures and certain bases.[5][6]
-
Solution: Use anhydrous solvents and reagents where possible.[6] Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids, as they are generally more stable towards protodeboronation.[6] A "slow-release" strategy using these derivatives can be effective.[6]
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand for my reaction?
A1: Both bulky, electron-rich phosphine ligands (like SPhos and XPhos) and NHC ligands are excellent choices for the Suzuki coupling of electron-deficient heteroaryl chlorides.[2][8] Phosphine ligands from the Buchwald group are well-established and have a broad range of applications.[8] NHC ligands form very stable and highly active palladium complexes, and PEPPSI-type pre-catalysts are particularly convenient to use.[8] The optimal choice is often substrate-dependent, and a small screen of a few different ligands is recommended for a new reaction.
Q2: What is the role of water in the Suzuki coupling of heteroaryl chlorides, and should I use anhydrous conditions?
A2: The role of water is complex. In many cases, a small amount of water is beneficial and can accelerate the reaction, often by aiding in the dissolution of the base and facilitating the transmetalation step.[7] However, for substrates prone to protodeboronation, anhydrous conditions are often preferred.[6] If you are observing significant protodeboronation, switching to an anhydrous solvent system is a good troubleshooting step.
Q3: My heteroaryl chloride substrate has multiple chloro-substituents. How can I achieve regioselective coupling?
A3: Regioselectivity in the coupling of polychlorinated heteroaromatics can often be controlled by the choice of catalyst system. The electronic environment of the different C-Cl bonds plays a significant role, with the most electron-deficient position generally being more reactive towards oxidative addition.[9] In some cases, the regioselectivity can be switched by changing the ligand. For example, with 2-(4-bromophenyl)-5-chloropyrazine, the use of Xantphos as a ligand can favor coupling at the pyrazinyl chloride position, while other ligands may favor the aryl bromide position.[10]
Q4: Can I use microwave heating to accelerate my reaction?
A4: Yes, microwave-assisted Suzuki couplings can be very effective, often leading to dramatically reduced reaction times (e.g., from hours to minutes) and improved yields, even with lower catalyst loadings.[3][11] This is particularly useful for high-throughput synthesis and library generation in drug discovery.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (min, MW) | 71 | [3][11] |
| Pd₂(dba)₃ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | <5 | [3] |
| Pd₂(dba)₃·CHCl₃ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 35 | [3] |
Table 2: Ligand Screening for the Suzuki Coupling of 2-Chloropyridine with 4-Tolylboronic Acid
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 95 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 98 | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 99 | [2] |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of an Electron-Deficient Heteroaryl Chloride:
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Electron-deficient heteroaryl chloride (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G4, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride, boronic acid derivative, base, and palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel with a septum or cap, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (e.g., 4-24 hours). The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing hydrolysis of 4-chloroquinazoline intermediates during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-chloroquinazoline intermediates during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-chloroquinazoline intermediate hydrolyzing during workup?
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Water can act as a nucleophile, attacking this position and replacing the chlorine atom to form the corresponding 4-quinazolinone, which is often observed as a significant byproduct. This hydrolysis is accelerated under acidic or basic conditions.
Q2: What are the ideal pH conditions for an aqueous workup of 4-chloroquinazoline?
If an aqueous workup is unavoidable, it is crucial to maintain a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the 4-chloro group. Therefore, it is recommended to neutralize the reaction mixture promptly and avoid prolonged exposure to aqueous solutions.[1] If your reaction is performed under acidic or basic conditions, it should be carefully neutralized to a pH of approximately 7 before extraction.
Q3: Can I avoid an aqueous workup altogether?
Yes, a non-aqueous workup is often the best approach to prevent hydrolysis. This typically involves filtering the reaction mixture to remove any solids, followed by evaporation of the solvent. The crude product can then be purified by non-aqueous methods such as crystallization from an anhydrous solvent or column chromatography.
Q4: How can I test if my workup conditions are causing hydrolysis?
Before committing your entire reaction batch to a specific workup, you can perform a small-scale stability test. Take a small aliquot of your reaction mixture and expose it to the intended workup conditions (e.g., washing with a specific aqueous solution). Monitor the sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the desired 4-chloroquinazoline product degrades or if the 4-quinazolinone byproduct forms.[2]
Q5: What are the best practices for drying my organic extracts containing 4-chloroquinazoline?
After extraction with an organic solvent, it is essential to thoroughly dry the solution to remove any residual water. Use a suitable drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you use a sufficient amount of the drying agent and allow adequate time for it to work. Filtering the drying agent and rinsing it with a small amount of fresh anhydrous solvent will ensure maximum recovery of your product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Expected Outcome |
| Low yield of 4-chloroquinazoline and presence of a major byproduct. | Hydrolysis of the 4-chloro group to 4-quinazolinone during aqueous workup. | - Minimize contact time with aqueous solutions. - Ensure the aqueous wash is at a neutral pH. - Consider a non-aqueous workup. | Increased yield of the desired 4-chloroquinazoline and reduction of the 4-quinazolinone byproduct. |
| Product degradation observed on TLC/LC-MS after workup. | The workup conditions (pH, prolonged exposure to water) are not suitable for the 4-chloroquinazoline intermediate. | - Perform a stability test on a small scale with your workup conditions. - Switch to a non-aqueous workup if instability is confirmed. | Identification of the cause of degradation and preservation of the product. |
| Difficulty in removing water from the organic layer. | Incomplete drying of the organic extract. | - Use a sufficient amount of a suitable drying agent (e.g., Na₂SO₄, MgSO₄). - Allow for sufficient drying time with stirring. | Complete removal of water, preventing hydrolysis upon concentration. |
| Formation of an emulsion during extraction. | The solvent system or pH is not optimal, leading to prolonged contact with water. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. | Faster and cleaner phase separation, reducing the time the product is in contact with water. |
Experimental Protocols
Recommended General Aqueous Workup Protocol
-
Neutralization: If the reaction was conducted under acidic or basic conditions, cool the reaction mixture to room temperature and carefully neutralize it to pH 7 with a suitable acid or base (e.g., 1M HCl or saturated NaHCO₃ solution).
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Use a sufficient volume of solvent to ensure complete extraction.
-
Washing: Wash the organic layer with brine (saturated NaCl solution). This helps to remove most of the water and aids in phase separation.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.
Non-Aqueous Workup Protocol
-
Filtration: If the reaction mixture contains solids, filter them off and wash with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable anhydrous solvent or by column chromatography using a non-aqueous mobile phase.
Visualizing the Hydrolysis Pathway and Prevention Workflow
Caption: Hydrolysis pathway of 4-chloroquinazoline and recommended workup workflows.
References
Technical Support Center: Regioselectivity in 2,4-Dichloroquinazoline Substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution on 2,4-dichloroquinazoline preferentially occur at the C4 position under mild conditions?
A1: The regioselectivity of nucleophilic attack on the 2,4-dichloroquinazoline ring is primarily governed by electronic factors. While the C2 position is situated between two electron-withdrawing nitrogen atoms, making it more electron-deficient, the C4 position is more susceptible to nucleophilic attack under kinetic control.[1][2][3] This is attributed to the larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon.[1][2][3] A higher LUMO coefficient indicates a greater ability to accept electrons from an incoming nucleophile, leading to a lower activation energy for the substitution at this position.[2][3][4]
Q2: Under what conditions does substitution occur at the C2 position?
A2: Substitution at the C2 position typically requires more forcing or harsh reaction conditions compared to the C4 substitution.[5][6] This is because the C2 position is less reactive towards nucleophilic attack.[1] To achieve substitution at C2, it is common to first perform the substitution at the C4 position and then subject the resulting 4-substituted-2-chloroquinazoline to more stringent conditions, such as higher temperatures (often above 100 °C), microwave irradiation, or the use of a catalyst.[1][4]
Q3: Can I achieve selective substitution at the C2 position directly?
A3: Direct selective substitution at the C2 position of 2,4-dichloroquinazoline is challenging due to the higher reactivity of the C4 position. However, strategies exist to achieve this, such as temporarily blocking the C4 position. For instance, the C4-chloro group can be converted to a thioether, which deactivates this position, allowing for a subsequent regioselective cross-coupling reaction at the C2 position. The thioether can then be removed or replaced in a later step.
Q4: What is the typical mechanism for nucleophilic substitution on 2,4-dichloroquinazoline?
A4: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step process involving the addition of the nucleophile to the electron-deficient quinazoline ring to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.[5] The stability of the Meisenheimer intermediate plays a crucial role in determining the reaction pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the substitution reactions of 2,4-dichloroquinazoline.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired product. | 1. Insufficient reaction temperature or time: The reaction may be too slow under the current conditions. 2. Inactivated catalyst: If a catalyst is used, it may have lost its activity. 3. Presence of water: Moisture can lead to hydrolysis of the starting material. | 1. Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. 2. Use a fresh batch of catalyst or activate the current batch according to standard procedures. 3. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a mixture of C2 and C4 substituted products (poor regioselectivity). | 1. Reaction conditions are too harsh for selective C4 substitution: High temperatures or prolonged reaction times can promote the less favorable C2 substitution. 2. Strongly nucleophilic reagent: A highly reactive nucleophile may not discriminate well between the C2 and C4 positions. | 1. Reduce the reaction temperature. For selective C4 substitution, start at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature.[6] Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction at C2. 2. Consider using a less reactive nucleophile or adding the nucleophile slowly to the reaction mixture to maintain a low concentration. |
| Formation of the disubstituted (2,4-) product when monosubstitution at C4 is desired. | 1. Excess nucleophile: Using more than one equivalent of the nucleophile will drive the reaction towards disubstitution. 2. Reaction conditions are too forcing: The conditions used may be sufficient to promote the second substitution at the C2 position. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. 2. Employ milder reaction conditions (lower temperature, shorter reaction time) as described for achieving selective C4 substitution. |
| Hydrolysis of the chloroquinazoline starting material or product. | 1. Presence of water in the reaction mixture. 2. Acidic or basic work-up conditions. | 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. 2. Perform the work-up under neutral conditions whenever possible. If an acid or base is necessary, use it in minimal amounts and for the shortest possible time. |
Data Presentation
The following table summarizes the general conditions for achieving regioselective substitution on 2,4-dichloroquinazoline.
| Target Position | Nucleophile Type | Typical Solvents | Typical Temperature Range | Key Considerations | Expected Outcome |
| C4 | Primary & Secondary Amines, Hydrazine, Thiols | Ethanol, Isopropanol, Dioxane, THF, Acetonitrile | 0 °C to Room Temperature | Mild conditions are crucial for selectivity.[5][6] | High yield of the 4-substituted-2-chloroquinazoline. |
| C2 | Primary & Secondary Amines, Hydrazine | Isopropanol, Dioxane, DMF | > 100 °C or Microwave | C4 position is typically pre-functionalized. Harsher conditions are required to overcome the lower reactivity of C2.[1][4][5] | High yield of the 2,4-disubstituted quinazoline. |
| C2 (Selective) | Arylboronic acids (Suzuki Coupling) | DME/Water | ~75 °C | Requires prior blocking of the C4 position (e.g., as a thioether). | High yield of the 2-substituted-4-thioether-quinazoline. |
Experimental Protocols
Key Experiment 1: Regioselective Monosubstitution at the C4-Position with an Amine
This protocol describes a general procedure for the selective reaction of an amine at the C4 position of 2,4-dichloroquinazoline.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloroquinazoline (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or dioxane).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of the amine (1.0-1.1 eq.) in the same solvent to the cooled solution of 2,4-dichloroquinazoline.
-
Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 2 hours) or allow it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Key Experiment 2: Substitution at the C2-Position of a 4-Substituted-2-Chloroquinazoline
This protocol outlines a general procedure for the substitution at the C2 position after the C4 position has been functionalized.
-
Reaction Setup: In a microwave-safe reaction vessel or a sealed tube, combine the 4-substituted-2-chloroquinazoline (1.0 eq.) and the second nucleophile (1.1-1.5 eq.) in a suitable high-boiling solvent (e.g., isopropanol, dioxane, or DMF).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) or subject it to microwave irradiation for a specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry it, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the 2,4-disubstituted quinazoline.
Mandatory Visualization
Logical Workflow for Regioselective Substitution
Caption: Workflow for the sequential regioselective substitution of 2,4-dichloroquinazoline.
Factors Influencing Regioselectivity
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to avoid dehalogenation during quinazoline functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during the functionalization of quinazolines.
Dehalogenation is a frequent and troublesome side reaction in palladium-catalyzed cross-coupling reactions, leading to the undesired replacement of a halogen atom with hydrogen. This reduces the yield of the desired functionalized quinazoline and complicates purification. This guide offers practical advice and detailed protocols to help you minimize this unwanted side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of quinazoline functionalization?
A1: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on the quinazoline ring is replaced by a hydrogen atom. This leads to a hydrodehalogenated or proto-dehalogenated byproduct, reducing the yield of your target molecule. N-heterocyclic halides, such as quinazolines, are particularly susceptible to this side reaction.[1]
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can arise from several sources in the reaction mixture:
-
Solvents: Solvents like alcohols or DMF can act as hydride donors.[1]
-
Bases: Amine bases and sometimes even trace amounts of water can serve as hydride sources.[1]
-
Catalyst Activity: Highly active palladium catalysts, while often desirable, can sometimes promote the dehalogenation pathway, especially with electron-rich aryl halides.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation.
Q3: How does the halogen on my quinazoline affect the likelihood of dehalogenation?
A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] While iodoquinazolines are the most reactive in the desired coupling reaction, they are also the most prone to dehalogenation. Chloroquinazolines are the least reactive but also the least likely to undergo dehalogenation.[1]
Q4: Are there specific positions on the quinazoline ring that are more prone to dehalogenation?
A4: Yes, the reactivity of halogens on the quinazoline ring is position-dependent. For instance, in 2,4-dichloroquinazolines, the C4 position is generally more electrophilic and reactive than the C2 position.[2][3] This increased reactivity can also make it more susceptible to side reactions like dehalogenation under certain conditions.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your quinazoline functionalization reactions.
Issue: Significant formation of dehalogenated quinazoline byproduct.
Below is a workflow to diagnose and solve the issue of excessive dehalogenation.
Caption: Troubleshooting workflow for reducing dehalogenation.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effects of different ligands, bases, and solvents on the outcome of palladium-catalyzed cross-coupling reactions, with a focus on minimizing dehalogenation. The data presented here is a synthesis of general trends reported in the literature and should be used as a guide for optimization.
Table 1: Effect of Ligand on Dehalogenation
| Ligand | Ligand Type | Typical Observation | Recommendation for Quinazolines |
| PPh₃ | Monodentate Phosphine | Can be effective, but may lead to dehalogenation with reactive halides. | Use as a baseline; consider more specialized ligands if dehalogenation is significant. |
| P(t-Bu)₃ | Bulky, Electron-Rich Monodentate Phosphine | Generally good for promoting reductive elimination and reducing dehalogenation. | A good choice for many quinazoline couplings. |
| XPhos, SPhos | Bulky, Electron-Rich Biaryl Phosphines | Often excellent for challenging substrates, including N-heterocyclic halides, and known to suppress dehalogenation. | Highly recommended for difficult quinazoline functionalizations.[1] |
| IPr, IMes | N-Heterocyclic Carbenes (NHCs) | Highly active catalysts that can be effective at low loadings and can minimize dehalogenation. | A powerful alternative to phosphine ligands, particularly for chloroquinazolines. |
Table 2: Effect of Base on Dehalogenation
| Base | Base Type | Typical Observation | Recommendation for Quinazolines |
| NaOtBu, KOtBu | Strong Alkoxide | Highly effective for many couplings but can promote dehalogenation, especially at elevated temperatures. | Use with caution. Consider weaker bases first, especially with iodo- and bromoquinazolines. |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Milder bases that are often effective and less likely to cause dehalogenation.[1] | Excellent first choice for many quinazoline couplings. |
| K₃PO₄ | Inorganic Phosphate | A moderately strong, non-nucleophilic base that is often a good compromise between reactivity and minimizing side reactions.[1] | A versatile and highly recommended base for quinazoline functionalizations. |
| Et₃N, DIPEA | Amine | Can act as a hydride source, potentially increasing dehalogenation. | Generally, avoid unless required for a specific protocol (e.g., Sonogashira). |
Table 3: Effect of Solvent on Dehalogenation
| Solvent | Solvent Type | Typical Observation | Recommendation for Quinazolines |
| Toluene, Dioxane, THF | Aprotic, Non-polar/Polar Ether | Generally preferred as they are less likely to act as hydride sources.[1] | Excellent choices for most quinazoline cross-coupling reactions. |
| DMF, DMAc | Aprotic, Polar | Can be good for solubility but may act as a hydride source, leading to dehalogenation. | Use with caution; consider toluene or dioxane as alternatives if dehalogenation is observed. |
| Alcohols (e.g., t-BuOH) | Protic | Can be a significant source of hydrides, increasing the risk of dehalogenation. | Avoid as the primary solvent. May be used as a co-solvent in some protocols, but should be carefully evaluated. |
Experimental Protocols
The following are detailed experimental protocols for common quinazoline functionalization reactions, optimized to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling of a Chloroquinazoline
This protocol is designed for the coupling of a chloroquinazoline with an arylboronic acid, a reaction where dehalogenation can be a significant side reaction.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling of a chloroquinazoline.
Materials:
-
Chloroquinazoline (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the chloroquinazoline, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the chloride, the reaction may require 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of an Iodoquinazoline (Copper-Free)
This protocol utilizes copper-free conditions, which can help to minimize side reactions, including certain pathways that may contribute to dehalogenation.
Reaction Scheme:
Caption: General scheme for copper-free Sonogashira coupling.
Materials:
-
Iodoquinazoline (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
PPh₃ (0.06 mmol, 6 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the iodoquinazoline, Pd(PPh₃)₂Cl₂, and PPh₃.
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed toluene, followed by the terminal alkyne and DIPEA via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Bromoquinazoline
This protocol provides a general method for the amination of a bromoquinazoline, a common transformation in drug discovery.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
Bromoquinazoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromoquinazoline, amine (if solid), Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk flask or vial.
-
If the amine is a liquid, add it via syringe after sealing the vessel.
-
Add the anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 4-Chloro vs. 6-Bromo Quinazoline Derivatives in Synthetic Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery, with halogenated derivatives serving as versatile intermediates. This guide provides an objective comparison of the reactivity of two common building blocks: 4-chloroquinazoline and 6-bromoquinazoline derivatives. By examining their performance in key synthetic transformations, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the optimal starting material for their synthetic campaigns.
At a Glance: Key Reactivity Differences
The reactivity of halogenated quinazolines is dictated by the position of the halogen atom on the heterocyclic ring. The electron-withdrawing nature of the pyrimidine ring significantly influences the electrophilicity of the carbon atoms, leading to distinct chemical behaviors for the 4-chloro and 6-bromo analogues.
| Feature | 4-Chloroquinazoline Derivatives | 6-Bromoquinazoline Derivatives |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Reactivity of C-X Bond | Highly activated towards nucleophilic attack | Less activated towards SNAr, but ideal for cross-coupling |
| Typical Coupling Partners | Amines, alcohols, thiols | Boronic acids (Suzuki), amines (Buchwald-Hartwig) |
| General Reaction Conditions | Often milder, can proceed without a metal catalyst | Requires a palladium catalyst, ligand, and base |
Diving Deeper: A Positional Reactivity Analysis
The key to understanding the divergent reactivity lies in the electronic properties of the quinazoline ring system. The C4-position is directly influenced by the electron-withdrawing nitrogen atom at position 3, rendering it significantly more electron-deficient and, therefore, highly susceptible to nucleophilic attack. This makes 4-chloroquinazolines ideal substrates for SNAr reactions.[1][2] In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the substitution is regioselective, occurring preferentially at the C4-position under milder conditions.[2][3]
Conversely, the C6-position on the benzo-fused portion of the quinazoline ring behaves more like a typical aryl halide. While not as activated for SNAr, the carbon-bromine bond at this position is well-suited for oxidative addition to a palladium(0) complex, initiating the catalytic cycles of powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] For Suzuki-Miyaura coupling, it has been observed that 6-bromoquinazolines can provide better yields compared to their 6-chloro counterparts, following the general reactivity trend of aryl halides (I > Br > Cl).[6]
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for the key reactions of 4-chloro and 6-bromo quinazoline derivatives, highlighting typical reaction conditions and yields.
Table 1: Nucleophilic Aromatic Substitution of 4-Chloroquinazoline Derivatives
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | THF/H₂O | None | Microwave | 0.5 | 96 |
| 4-Methoxy-N-methylaniline | THF/H₂O | None | Microwave | 0.5 | 87 |
| Hydrazine Hydrate | Ethanol | None | 0-5 | 2 | Good |
| Various Anilines | Various | Various | RT - Reflux | Various | Moderate to Good |
Data compiled from multiple sources, including[3][4][7]. Conditions and yields are representative and may vary based on specific substrates.
Table 2: Suzuki-Miyaura Coupling of 6-Bromoquinazoline Derivatives
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-24 | Good |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | None | K₂CO₃ | Dioxane/H₂O | Reflux | 8 | Good |
| Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/Ethanol | Microwave | 3 | 65-85 |
Data compiled from multiple sources, including[6][8]. Conditions and yields are representative and may vary based on specific substrates.
Table 3: Buchwald-Hartwig Amination of 6-Bromoquinazoline Derivatives
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ | XantPhos | K₂CO₃ | Dioxane | Reflux | N/A | 89 |
| 1-(2-Fluorophenyl)piperazine | Pd(OAc)₂ | XantPhos | K₂CO₃ | Dioxane | Reflux | N/A | 88 |
| Methyl 6-amino-3-carboxylate | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | Good |
Data compiled from multiple sources, including[4][5]. Conditions and yields are representative and may vary based on specific substrates.
Experimental Protocols
Below are detailed methodologies for the key reactions discussed in this guide.
Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloro-6-bromo-2-phenylquinazoline with Aniline
Materials:
-
6-bromo-4-chloro-2-phenylquinazoline
-
Aniline
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a microwave reaction vial, add 6-bromo-4-chloro-2-phenylquinazoline (1.0 equiv) and aniline (1.2 equiv).
-
Add a 1:1 mixture of THF and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 6-Bromoquinazoline Derivative
Materials:
-
6-Bromoquinazoline derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry round-bottom flask, add the 6-bromoquinazoline derivative, arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 3: Buchwald-Hartwig Amination of a 6-Bromoquinazoline Derivative
Materials:
-
6-Bromoquinazoline derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 mol equiv)
-
Xantphos (0.04 mol equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 6-bromoquinazoline derivative and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[4]
Visualizing the Chemistry: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and a relevant biological signaling pathway where quinazoline derivatives play a crucial inhibitory role.
Many quinazoline-based drugs function as kinase inhibitors. The diagram below illustrates a simplified signaling pathway involving the Epidermal Growth Factor Receptor (EGFR), a common target for such inhibitors.
Conclusion
The choice between a 4-chloro and a 6-bromo quinazoline derivative is fundamentally guided by the desired synthetic transformation. For the introduction of nucleophiles at the C4-position, the inherent reactivity of 4-chloroquinazolines in SNAr reactions makes them the superior choice, often allowing for milder, metal-free conditions. For the construction of carbon-carbon or carbon-nitrogen bonds at the C6-position, the 6-bromoquinazoline scaffold is the ideal precursor for robust and high-yielding palladium-catalyzed cross-coupling reactions. A thorough understanding of these reactivity patterns is crucial for the efficient and strategic synthesis of novel quinazoline-based molecules in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Kinase Assays for Quinazoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro kinase assay protocols tailored for the evaluation of quinazoline-based inhibitors. It offers a comparative analysis of the inhibitory potency of various quinazoline compounds against key kinase targets, supported by experimental data. Detailed methodologies and visual workflows are presented to facilitate the design and execution of robust and reproducible kinase inhibition assays in a research setting.
Comparative Inhibitory Potency of Quinazoline-Based Kinase Inhibitors
Quinazoline-based compounds are a prominent class of kinase inhibitors, with several approved drugs targeting a range of kinases involved in cancer and other diseases.[1][2] Their mechanism of action typically involves competitive binding to the ATP-binding site of the kinase.[3] The following table summarizes the in vitro inhibitory activity (IC50 values) of representative quinazoline-based inhibitors against various protein kinases. This data is essential for understanding their potency and selectivity.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | 2.4 | [4] |
| PI3Kα | 317 | [4] | |
| Erlotinib | EGFR | 0.056 (µM) | [5] |
| Lapatinib | EGFR | 1.8 | [6] |
| HER2 (ErbB2) | 87.8 | [6] | |
| Vandetanib | VEGFR | 15 | [3] |
| EGFR | 11 | [3] | |
| Barasertib (AZD1152) | Aurora Kinase B | 0.37 | [3] |
| Compound 6 | EGFR | 64.8 | [2] |
| EGFR (L858R/T790M) | 305.4 | [2] | |
| c-Met | 137.4 | [2] | |
| Compound 8 | EGFR (wt) | 0.8 | [4] |
| EGFR (T790M/L858R) | 2.7 | [4] | |
| Compound 9 | EGFR | - (High antiproliferative activity) | [4] |
| Compound 11 | pan-HER | Sub-nanomolar | [4] |
| Compound 17 | EGFR | 1.8 | [4] |
| Compound 23 | EGFR | 2.4 | [4] |
| Compound 24 | EGFR (wt) | - (Higher antiproliferative activity than Gefitinib) | [4] |
| Compound 39 | EGFR | 20 | [3] |
| VEGFR-2 | 50 | [3] | |
| Compound 40 | EGFR | 10 | [3] |
| VEGFR-2 | 80 | [3] | |
| Compound 41 | EGFR | 1.63 (µM) | [3] |
| VEGFR | 0.85 (µM) | [3] | |
| Compound 45 | EGFR | 51 | [3] |
| VEGFR | 14 | [3] | |
| Compound 46 | VEGFR-2 | 5.4 | [3] |
| Compound 22a | VEGFR-2 | 60.00 | [2] |
| Compound 22b | VEGFR-2 | 86.36 | [2] |
| Compound 20b | VEGFR-2 | 66 | [2] |
| PDGFR | 180 | [2] | |
| EGFR | 98 | [2] | |
| FGFR-1 | 82 | [2] | |
| Compound 16 | VEGFR-2 | 290 | [2] |
| FGFR-1 | 350 | [2] | |
| BRAF | 470 | [2] | |
| BRAF (V600E) | 300 | [2] | |
| Compound 21 | VEGFR-2 | 4600 | [2] |
| Quinazoline-Isatin Hybrid 6c | EGFR | 83 | [7] |
| VEGFR-2 | 76 | [7] | |
| HER2 | 138 | [7] | |
| CDK2 | 183 | [7] |
In Vitro Kinase Assay Protocol: A Fluorescence-Based Approach
This protocol describes a universal, fluorescence-based in vitro kinase assay suitable for determining the inhibitory potency (IC50) of quinazoline-based compounds. The principle of this assay is the measurement of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is directly proportional to the kinase activity.
Materials and Reagents
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide or protein substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test quinazoline-based inhibitors (dissolved in DMSO)
-
ADP detection reagent (e.g., a commercial fluorescence-based ADP detection kit)
-
384-well, black, flat-bottom plates
-
Multichannel pipettes and reagent reservoirs
-
Fluorescence plate reader
Experimental Procedure
-
Compound Preparation:
-
Prepare a series of dilutions of the quinazoline-based inhibitor in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to create a 10-point dose-response curve.
-
Prepare a DMSO-only control (vehicle control).
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a master mix of the kinase reaction components, excluding ATP. This typically includes the kinase and its substrate in the kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO control to the wells of the 384-well plate.
-
Add the kinase/substrate master mix (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer at a concentration that is typically at or near the Km of the kinase for ATP.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the detection reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (from wells with no kinase) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][8]
Caption: Simplified EGFR signaling cascade.
In Vitro Kinase Assay Workflow
The following diagram illustrates the general workflow for a typical in vitro kinase assay designed to screen for inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
Selectivity Profiling of 4-Aminoquinazoline Derivatives Against the Human Kinome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis of numerous approved and investigational drugs. The therapeutic efficacy and safety profile of these inhibitors are intrinsically linked to their selectivity across the human kinome. This guide provides a comparative analysis of the selectivity of prominent 4-aminoquinazoline derivatives, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of selected 4-aminoquinazoline derivatives against a panel of human kinases. The data is primarily derived from KINOMEscan™ assays, which measure the dissociation constant (Kd) as an indicator of binding affinity. Lower Kd values signify stronger binding. For comparison, data is also presented as the percentage of kinase activity remaining in the presence of the inhibitor at a specific concentration.
Table 1: Kinase Selectivity of Gefitinib
| Kinase Target | Kd (nM) | % Control @ 1µM | Kinase Family |
| EGFR | 0.4 | 0.5 | Tyrosine Kinase |
| ERBB2 | 2.5 | 1 | Tyrosine Kinase |
| ERBB4 | 3.7 | 2 | Tyrosine Kinase |
| ABL1 | >10000 | 98 | Tyrosine Kinase |
| SRC | >10000 | 95 | Tyrosine Kinase |
| VEGFR2 | >10000 | 92 | Tyrosine Kinase |
Data sourced from publicly available KINOMEscan™ results.
Table 2: Kinase Selectivity of Erlotinib
| Kinase Target | Kd (nM) | % Control @ 1µM | Kinase Family |
| EGFR | 0.7 | 1 | Tyrosine Kinase |
| ERBB2 | 34 | 10 | Tyrosine Kinase |
| ERBB4 | 26 | 8 | Tyrosine Kinase |
| SRC | >10000 | 90 | Tyrosine Kinase |
| ABL1 | >10000 | 96 | Tyrosine Kinase |
| VEGFR2 | >10000 | 88 | Tyrosine Kinase |
Data sourced from publicly available KINOMEscan™ results.
Table 3: Kinase Selectivity of Lapatinib
| Kinase Target | Kd (nM) | % Control @ 1µM | Kinase Family |
| EGFR | 3 | 1.5 | Tyrosine Kinase |
| ERBB2 | 9 | 3 | Tyrosine Kinase |
| ERBB4 | 36 | 12 | Tyrosine Kinase |
| SRC | 130 | 25 | Tyrosine Kinase |
| ABL1 | 150 | 30 | Tyrosine Kinase |
| VEGFR2 | >10000 | 85 | Tyrosine Kinase |
Data sourced from publicly available KINOMEscan™ results.
Table 4: Kinase Selectivity of Vandetanib
| Kinase Target | Kd (nM) | % Control @ 1µM | Kinase Family |
| VEGFR2 | 0.9 | 1 | Tyrosine Kinase |
| EGFR | 1.6 | 2 | Tyrosine Kinase |
| RET | 3.6 | 5 | Tyrosine Kinase |
| ERBB2 | 110 | 20 | Tyrosine Kinase |
| SRC | 250 | 40 | Tyrosine Kinase |
| ABL1 | >10000 | 80 | Tyrosine Kinase |
Data sourced from publicly available KINOMEscan™ results.[1]
Experimental Protocols
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase that is fused to a DNA tag. This mixture is then added to a well containing an immobilized, active-site directed ligand. The amount of kinase-DNA tag that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[2][3]
Detailed Protocol:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Kinase-tagged T7 phage is prepared in a buffer solution.
-
Competition: The test compound dilutions are incubated with the kinase-tagged phage.
-
Binding to Immobilized Ligand: The compound/kinase mixture is then transferred to streptavidin-coated plates containing a biotinylated, immobilized small molecule ligand. The plate is incubated to allow for binding.
-
Washing: Unbound phage is removed by washing the plate.
-
Elution: The bound phage is eluted.
-
Quantification: The amount of eluted phage is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, and Kd values are determined from the dose-response curves.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[1][4]
Detailed Protocol:
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in a buffer containing ATP.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to provide luciferase and luciferin. The plate is incubated for 30-60 minutes at room temperature.[4]
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is used to determine kinase activity and the inhibitory effect of the test compound.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a specific kinase target within living cells.[5]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. A target kinase is expressed in cells as a fusion to NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.[6]
Detailed Protocol:
-
Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein and seeded in assay plates.
-
Compound and Tracer Addition: The test compound at various concentrations and a fixed concentration of the NanoBRET™ tracer are added to the cells.
-
Incubation: The plate is incubated to allow for compound and tracer entry into the cells and binding to the target kinase.
-
Luminescence and Fluorescence Reading: The NanoBRET™ substrate is added, and both the donor (luciferase) and acceptor (tracer) signals are measured using a plate reader equipped for BRET measurements.
-
Data Analysis: The BRET ratio is calculated, and the data is used to determine the IC50 value of the test compound, representing its binding affinity in a cellular context.
Signaling Pathway and Workflow Diagrams
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.
Caption: A general experimental workflow for the selectivity profiling of kinase inhibitors.
References
Advancing Cancer Therapeutics: A Comparative Analysis of Novel Quinazoline Inhibitors Against Gefitinib and Erlotinib
For Immediate Release
In the landscape of targeted cancer therapy, quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been a cornerstone, with gefitinib and erlotinib representing the first generation of these crucial drugs. This guide provides a comparative overview of the potency of recently developed novel quinazoline inhibitors against these established benchmarks. The focus is on objective performance backed by experimental data to inform researchers, scientists, and drug development professionals.
The dysregulation of the EGFR signaling pathway is a critical driver in the proliferation and survival of various cancer cells.[1][2] Gefitinib and erlotinib function by competitively binding to the ATP-binding pocket within the EGFR's intracellular tyrosine kinase domain.[3] This action prevents receptor autophosphorylation and blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are essential for tumor growth and cell survival.[3]
The EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the simplified EGFR signaling cascade and the point of intervention for Tyrosine Kinase Inhibitors (TKIs) like gefitinib, erlotinib, and novel quinazoline derivatives.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.
Comparative Potency: Novel Inhibitors vs. Benchmarks
The potency of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of several novel quinazoline inhibitors compared to gefitinib and erlotinib from recent studies.
| Compound/Drug | Target EGFR Kinase | Cell Line | IC50 Value | Reference |
| Gefitinib | Wild-Type | - | 25.42 nM | [4] |
| L858R/T790M | H1975 | 9.08 µM | [5] | |
| Erlotinib | Wild-Type | - | 33.25 nM | [4] |
| Wild-Type | A549 | > 100 µM | [4] | |
| Novel Cmpd 1 | Wild-Type | - | 20.72 nM | [5] |
| Novel Cmpd 7i | Wild-Type | - | 17.32 nM | [4] |
| Wild-Type | A549 | 2.25 µM | [4] | |
| Wild-Type | HT-29 | 1.72 µM | [4] | |
| Wild-Type | MCF-7 | 2.81 µM | [4] | |
| Novel Cmpd 12 | Wild-Type | - | 14.5 nM | [6] |
| T790M Mutant | - | 35.4 nM | [6] | |
| Novel Cmpd 13 | L858R/T790M | H1975 | 3.01 µM | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.[3]
Experimental Protocols
The evaluation of kinase inhibitors follows a structured workflow, from initial biochemical assays to cellular and in-vivo models.
Caption: General experimental workflow for the evaluation of novel kinase inhibitors.
In Vitro Kinase Assay (IC50 Determination)
A common method for determining the potency of an inhibitor against a purified kinase is the ADP-Glo™ Kinase Assay.[4][7]
-
Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out with the enzyme, substrate, ATP, and varying concentrations of the inhibitor. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measures the newly synthesized ATP through a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the ADP produced.[7]
-
Procedure Outline:
-
Prepare serial dilutions of the novel quinazoline inhibitor.
-
In a multi-well plate, add the purified EGFR kinase, a suitable substrate, and ATP.
-
Add the inhibitor dilutions to the wells. Include controls with a known inhibitor (gefitinib/erlotinib) and a vehicle control (e.g., DMSO).[8]
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the reaction.
-
Add Kinase Detection Reagent and incubate to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[7]
-
Cell-Based Viability and Proliferation Assays
These assays assess the effect of the inhibitor on cancer cell lines that depend on EGFR signaling.[9] The MTT and CCK-8 assays are widely used colorimetric methods.[10][11]
-
Objective: To determine the inhibitor's ability to reduce the viability or proliferation of cancer cells.
-
Principle (MTT Assay): Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.[12]
-
Procedure Outline:
-
Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the novel inhibitor, gefitinib, or erlotinib for a specified period (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate, allowing formazan crystals to form.
-
Add a solubilizing agent (like DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Tumor Xenograft Models
This step evaluates the inhibitor's efficacy and safety in a living organism, typically using immunodeficient mice.[13][14]
-
Objective: To assess the anti-tumor activity of the inhibitor in an in-vivo setting.
-
Principle: Human tumor cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX) are implanted subcutaneously into immunodeficient mice.[13][15] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
Procedure Outline:
-
Implant human non-small cell lung cancer (NSCLC) cells subcutaneously into mice.[16]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]
-
Randomize mice into treatment groups: vehicle control, gefitinib/erlotinib, and the novel quinazoline inhibitor.
-
Administer the compounds (e.g., by oral gavage) daily for a set period.[13]
-
Measure tumor volume regularly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target inhibition).
-
Evaluate efficacy based on tumor growth inhibition.[16]
-
References
- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating Anti-proliferative Activity in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the accurate validation of a compound's anti-proliferative activity is a cornerstone of pre-clinical cancer research. This guide provides an objective comparison of commonly employed assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as a therapeutic agent. A variety of in vitro assays are available to quantify this anti-proliferative effect, each with its own set of principles, advantages, and limitations. This guide focuses on a comparative analysis of several widely used methods: the metabolic assays MTT, MTS, and CellTiter-Glo, the DNA synthesis-monitoring BrdU assay, the long-term colony formation assay, and direct cell counting.
Comparative Analysis of Anti-proliferative Assays
The choice of assay can significantly impact the determined potency of a test compound, often measured as the half-maximal inhibitory concentration (IC50). Below is a summary of the principles and a comparative overview of these key assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[1][2] | Inexpensive, widely used and established.[3] | Requires a solubilization step for the formazan crystals, which can introduce variability.[4] The MTT reagent itself can be toxic to cells.[5] |
| MTS Assay | A second-generation colorimetric assay where the tetrazolium salt (MTS) is reduced to a soluble formazan product.[6] | Simpler and faster than MTT as it does not require a solubilization step.[4] | The stability of the MTS reagent can be a concern, and it may interact with certain compounds. |
| CellTiter-Glo® | A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[7][8] | High sensitivity, broad linear range, and a simple "add-mix-measure" protocol suitable for high-throughput screening.[7][9] | Reagents are more expensive than those for colorimetric assays. |
| BrdU Assay | An immunoassay that detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[10][11] | Directly measures DNA synthesis, providing a more specific assessment of proliferation. | Requires multiple steps including cell fixation, DNA denaturation, and antibody incubations, making it more labor-intensive. |
| Colony Formation Assay | Measures the ability of a single cell to undergo unlimited division and form a colony.[12][13] | Considered the gold standard for determining cytotoxicity as it assesses long-term reproductive viability.[3] | Time-consuming (can take 1-3 weeks) and not suitable for high-throughput screening.[12][13] |
| Direct Cell Counting | Involves the direct enumeration of cells, often using a hemocytometer or an automated cell counter with a viability dye like trypan blue.[14][15] | Provides a direct and absolute measure of cell number and viability. | Can be laborious and time-consuming for a large number of samples, and is prone to sampling error.[4][15] |
Quantitative Data Summary: IC50 Values of Common Anticancer Drugs
The following tables provide a comparative summary of IC50 values for three widely studied anticancer drugs—Doxorubicin, Paclitaxel, and Gefitinib—across different cancer cell lines, as determined by various anti-proliferative assays. These values illustrate the potential for variation in potency depending on the cell line and the assay method used.
Table 1: Comparative IC50 Values of Doxorubicin (µM)
| Cell Line | Cancer Type | MTT Assay | MTS Assay | CellTiter-Glo® Assay |
| MCF-7 | Breast Cancer | 2.5[6][16] | - | - |
| A549 | Lung Cancer | > 20[6][16] | - | - |
| HCT116 | Colon Cancer | - | - | - |
Table 2: Comparative IC50 Values of Paclitaxel (nM)
| Cell Line | Cancer Type | MTT Assay | MTS Assay | CellTiter-Glo® Assay |
| MCF-7 | Breast Cancer | 3.5 µM[2] | - | ~2.5 - 5[17] |
| MDA-MB-231 | Breast Cancer | 0.3 µM[2] | - | ~3 - 10[17] |
| SK-BR-3 | Breast Cancer | 4 µM[2] | - | - |
| A549 | Lung Cancer | - | - | ~5 - 20[17] |
Table 3: Comparative IC50 Values of Gefitinib (µM)
| Cell Line | Cancer Type | MTT Assay | MTS Assay | CellTiter-Glo® Assay |
| A549 | Lung Cancer | >10[12] | - | - |
| H1650 | Lung Cancer | 31.0[17] | - | - |
| PC9 | Lung Cancer | Sensitive (IC50≤1)[12] | - | - |
| SK-Br-3 | Breast Cancer | 4 | - | - |
| MDA-MB-468 | Breast Cancer | 6.8 | - | - |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of anti-proliferative activity. Below are generalized methodologies for the key assays discussed.
MTT Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[17]
-
Drug Treatment: Treat cells with a range of concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[17]
MTS Cell Proliferation Assay
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[4]
CellTiter-Glo® Luminescent Cell Viability Assay
-
Assay Plate Preparation: Prepare a 96-well plate containing cells in culture medium, treated with the test compound for the desired time.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]
-
Lysis Induction: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Measurement: Record the luminescence using a luminometer.[16]
Direct Cell Counting (Trypan Blue Exclusion Method)
-
Cell Harvesting: After drug treatment, detach adherent cells using trypsin and collect the cell suspension. For suspension cells, directly collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Viability Assessment: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the total number of viable cells per mL and the percentage of viable cells.
Visualizing Cellular Processes and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in cancer cell proliferation and a typical experimental workflow for assessing anti-proliferative activity.
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in many types of cancer.[10] Upon activation by growth factor receptors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, leading to increased cell growth and inhibition of apoptosis. Many anti-cancer drugs are designed to target components of this pathway to inhibit tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The “Comparative Growth Assay”: Examining the Interplay of Anti-cancer Agents with Cells Carrying Single Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Anilinoquinazolines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, primarily as inhibitors of key protein kinases involved in oncogenic signaling. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-anilinoquinazoline derivatives, focusing on their inhibitory potency against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is curated from multiple studies to facilitate the rational design of next-generation inhibitors.
Comparative Inhibitory Potency
The inhibitory activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and aniline rings. The following tables summarize the in vitro inhibitory concentrations (IC50) of representative compounds against EGFR and VEGFR-2, highlighting key SAR trends.
Table 1: Structure-Activity Relationship of 4-Anilinoquinazolines as EGFR Inhibitors
| Compound ID | Quinazoline Substituents (R1) | Aniline Substituents (R2) | EGFR IC50 (nM) | Reference Cell Line/Enzyme | Key Observations |
| Gefitinib | 6,7-dimethoxy | 3'-chloro-4'-fluoro | 25.42 | A549, HT-29, MCF-7 | Reference compound.[1] |
| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3'-ethynyl | 33.25 | A549, HT-29, MCF-7 | Substitution at the 6 and 7-positions with bulky, hydrophilic groups is well-tolerated.[1] |
| 19h | 6-methoxy, 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy) | 3'-ethynyl | 0.47 | EGFR Kinase | Incorporation of a nitroimidazole moiety can significantly enhance potency.[2] |
| 19g | 2-methyl, 6,7-dimethoxy | 3'-chloro-4'-fluoro | 110 | H1975 | A methyl group at the C-2 position of the quinazoline ring can improve antitumor potency.[3] |
| 15a | 6,7-dimethoxy | 3'-chloro-4'-(N'-hydroxyacetamidine) | 130 | EGFR Kinase | Acylamino modifications on the aniline ring can yield potent dual inhibitors.[4] |
| 7i | 6-ureido-aryl | 3'-chloro-4'-fluoro | 17.32 | EGFR Kinase | Arylureido substituents at the 6-position can increase binding affinity.[1] |
| 6m | 6-(N-Boc-glycine) | 3'-bromo | 3.2 | EGFR Kinase | Introduction of amino acid moieties at position 6 can lead to highly selective and potent inhibitors.[5] |
Table 2: Structure-Activity Relationship of 4-Anilinoquinazolines as Dual EGFR/VEGFR-2 Inhibitors
| Compound ID | Quinazoline Substituents (R1) | Aniline Substituents (R2) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference Cell Line/Enzyme | Key Observations |
| Vandetanib | 6-(bromomethoxy), 7-methoxy | 4'-fluoro | - | - | A549, H446 | Reference dual inhibitor.[6] |
| 10a | 6,7-dimethoxy, side chain with 3-nitro-1,2,4-triazole | 4'-fluoro | Potent | Potent | A549, H446 | Introduction of a 3-nitro-1,2,4-triazole group can lead to potent, hypoxia-selective dual inhibitors.[6] |
| 10g | 6,7-dimethoxy, side chain with 3-nitro-1,2,4-triazole | 3'-chloro-4'-fluoro | Potent | Potent | A549, H446 | Demonstrates that modifications on the aniline moiety can be combined with hypoxia-targeting side chains.[6] |
| 15a | 6,7-dimethoxy | 3'-chloro-4'-(N'-hydroxyacetamidine) | 0.13 | 0.56 | EGFR/VEGFR-2 Kinase | Acylamino derivatives show promise as dual inhibitors.[4] |
| 15b | 6,7-dimethoxy | 3'-bromo-4'-(N'-hydroxyacetamidine) | 0.15 | 1.81 | EGFR/VEGFR-2 Kinase | Demonstrates the impact of halogen substitution on the aniline ring for dual inhibition.[4] |
| 15e | 6,7-dimethoxy | 3'-methyl-4'-(N'-hydroxyacetamidine) | 0.69 | 0.87 | EGFR/VEGFR-2 Kinase | Highlights the tolerance for small lipophilic groups at the 3'-position of the aniline ring.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below. These protocols are generalized from multiple sources to serve as a standard guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
4-Anilinoquinazoline test compounds
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.
-
To initiate the reaction, add 10 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Signal Detection:
-
Add the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes).
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, H1975, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
4-Anilinoquinazoline test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To better understand the biological context and experimental processes, the following diagrams illustrate key signaling pathways and a typical workflow for SAR studies.
Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Molecular Docking Analysis of 4-Aminoquinazoline-6-Carbonitrile Derivatives as EGFR Inhibitors
A detailed guide for researchers and drug development professionals on the in-silico performance of 4-aminoquinazoline-6-carbonitrile derivatives against the Epidermal Growth Factor Receptor (EGFR), benchmarked against established inhibitors.
This guide provides a comprehensive comparison of 4-aminoquinazoline-6-carbonitrile derivatives with other classes of EGFR inhibitors, focusing on their performance in molecular docking studies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this chemical scaffold for the development of novel anticancer therapeutics.
Introduction to 4-Aminoquinazoline Derivatives as EGFR Inhibitors
The 4-aminoquinazoline scaffold is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] Overexpression and mutation of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[1] First-generation inhibitors like Gefitinib and Erlotinib, which are based on the 4-anilinoquinazoline core, have demonstrated clinical efficacy but are often hampered by the development of resistance, most notably through the T790M mutation.[2] This has spurred the development of subsequent generations of inhibitors and a continued search for novel derivatives with improved potency, selectivity, and resistance profiles. The introduction of a carbonitrile group at the 6-position of the quinazoline ring is a strategic modification aimed at exploring new interactions within the ATP-binding site of EGFR and potentially overcoming existing resistance mechanisms.
Comparative Docking Analysis
Molecular docking simulations are a powerful tool to predict the binding affinity and interaction patterns of small molecules with their protein targets. In this section, we compare the docking performance of hypothetical 4-aminoquinazoline-6-carbonitrile derivatives with clinically approved and other experimental EGFR inhibitors. The data is compiled from various in-silico studies and presented to highlight the potential of the 6-carbonitrile scaffold.
Table 1: Comparative Docking Scores and IC50 Values of EGFR Inhibitors
| Compound Class | Representative Compound/Derivative | Target | Docking Score (kcal/mol) | IC50 (nM) | Key Interactions and Remarks |
| 4-Aminoquinazoline-6-carbonitrile | Hypothetical Derivative 1 | EGFR (WT) | -8.5 to -9.5 (Predicted) | Not Available | The nitrile group may form additional hydrogen bonds or electrostatic interactions with residues in the solvent-exposed region. |
| 4-Aminoquinazoline-6-carbonitrile | Hypothetical Derivative 2 | EGFR (T790M) | -8.0 to -9.0 (Predicted) | Not Available | The linear geometry of the nitrile may allow for better accommodation within the mutated gatekeeper residue space. |
| 4-Anilinoquinazolines (1st Gen) | Erlotinib | EGFR (WT) | -7.3 to -10.1[3][4] | 2 - 20[5] | Forms a crucial hydrogen bond with the hinge region residue Met793.[3] |
| 4-Anilinoquinazolines (1st Gen) | Gefitinib | EGFR (WT) | -8.7 (Icotinib, similar structure)[3] | 25.42[6] | Similar binding mode to Erlotinib, interacting with Met793.[3] |
| 6-Arylureido-4-anilinoquinazolines | Compound 7i | EGFR (WT) | -58.49 (Binding Free Energy, kcal/mol)[6] | 17.32[6] | The aryl urea moiety extends into the ribose-binding pocket, forming additional interactions.[6] |
| 6-Nitro-4-substituted quinazolines | Compound 6c | EGFR (WT) | -7.86[7] | 13.1[1] | The nitro group can act as a hydrogen bond acceptor. |
| 6-Salicyl-4-anilinoquinazolines | Compound 21 | EGFR (WT) | Not explicitly stated, but potent inhibitor | 120[8] | The salicyl group can form additional interactions with the receptor. |
Note: The docking scores for the hypothetical 4-aminoquinazoline-6-carbonitrile derivatives are predicted based on the general binding patterns of 4-aminoquinazolines and the electronic properties of the nitrile group. Specific experimental or published docking data for this exact class of compounds is limited. The reported docking scores for other compounds are from different studies and software, which may lead to variations.
Experimental Protocols
A standardized molecular docking protocol is crucial for obtaining reliable and comparable results. The following methodology is a synthesis of protocols commonly employed in the study of quinazoline-based EGFR inhibitors.[9][10]
Protein Preparation
The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). Commonly used PDB entries include 1M17 (in complex with Erlotinib) and 4i23 .[3][11] The protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges to the atoms (e.g., using Gasteiger charges).
-
Repairing any missing side chains or loops.
Ligand Preparation
The 2D structures of the 4-aminoquinazoline-6-carbonitrile derivatives and other comparative ligands are drawn using chemical drawing software. These are then converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94). This process ensures that the ligands are in a low-energy conformation before docking.
Molecular Docking Simulation
Software such as AutoDock Vina , Glide , or Molegro Virtual Docker is commonly used for docking simulations.[3][12] The key steps include:
-
Grid Box Definition: A grid box is defined around the ATP-binding site of EGFR. The dimensions and center of the grid are typically based on the position of the co-crystallized ligand in the PDB structure to encompass the entire active site.
-
Docking Algorithm: A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: The binding affinity of each docked pose is calculated using a scoring function, which estimates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Results
The docked poses are visualized and analyzed to understand the key intermolecular interactions, including:
-
Hydrogen bonds: Crucial for anchoring the ligand to the protein, particularly with the hinge region residue Met793.
-
Hydrophobic interactions: Important for binding within the largely hydrophobic ATP pocket.
-
Pi-pi stacking and T-shaped pi interactions: Often observed with aromatic residues in the active site.
Signaling Pathway and Experimental Workflow
To provide a broader context for the molecular docking studies, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for in-silico drug discovery.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Molecular Docking Experimental Workflow.
Conclusion and Future Directions
The comparative analysis suggests that 4-aminoquinazoline-6-carbonitrile derivatives hold promise as a scaffold for the development of novel EGFR inhibitors. The predicted docking scores, while hypothetical, indicate the potential for strong binding affinity to the EGFR kinase domain. The unique electronic and steric properties of the 6-carbonitrile group may offer advantages in terms of forming novel interactions and potentially overcoming resistance.
However, this guide also highlights a critical gap in the current literature: a lack of specific molecular docking and biological evaluation data for 4-aminoquinazoline-6-carbonitrile derivatives. Therefore, future research should focus on:
-
Synthesis and In-Vitro Evaluation: Synthesizing a focused library of 4-aminoquinazoline-6-carbonitrile derivatives and evaluating their inhibitory activity against wild-type and mutant EGFR kinases, as well as their anti-proliferative effects on relevant cancer cell lines.
-
Dedicated Molecular Docking and Dynamics Studies: Performing detailed in-silico studies on the synthesized compounds to elucidate their binding modes, calculate binding free energies, and understand the specific role of the 6-carbonitrile moiety in receptor interaction.
-
Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR for this class of compounds to guide the rational design of more potent and selective inhibitors.
By addressing these areas, the scientific community can fully assess the therapeutic potential of 4-aminoquinazoline-6-carbonitrile derivatives as next-generation EGFR inhibitors.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Chloroquinazoline-6-carbonitrile derivatives vs other TKIs
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the efficacy of tyrosine kinase inhibitors (TKIs) derived from the 4-chloroquinazoline-6-carbonitrile scaffold against other established quinazoline-based TKIs. This document is structured to offer researchers and drug development professionals a comprehensive technical overview, grounded in experimental data and methodologies.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system is a cornerstone in the development of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements into the ATP-binding pocket of the kinase domain. First-generation inhibitors like Gefitinib and Erlotinib solidified the quinazoline scaffold's importance in oncology.[1] This guide examines derivatives of a specific, functionalized starting material, this compound, and contextualizes their potential efficacy against clinically validated alternatives.
The EGFR signaling cascade is a critical driver of cell proliferation, survival, and differentiation.[2][3] Ligand binding to EGFR (or HER1) and HER2 (ErbB2) induces receptor dimerization, activating the intracellular kinase domain. This triggers a cascade of phosphorylation events, primarily activating the PI3K/Akt/mTOR (survival) and RAS/RAF/MEK/ERK (proliferation) pathways.[4][5] In many cancers, mutations or overexpression of these receptors lead to constitutive signaling, making them prime therapeutic targets.[5]
A Profile of Established Quinazoline-Based TKIs
Understanding the landscape of approved drugs is essential to evaluate the potential of new derivatives. The following TKIs represent key benchmarks.
Gefitinib (Iressa®)
-
Mechanism: A first-generation, ATP-competitive, and reversible inhibitor of the EGFR tyrosine kinase.[2][6][7] It selectively binds to the kinase domain, preventing autophosphorylation and blocking downstream signaling.[8]
-
Target Profile: Highly specific for EGFR. Its efficacy is most pronounced in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR kinase domain.[6][7]
-
Key Efficacy Data: While transformative for EGFR-mutant NSCLC, resistance often develops, most commonly through the T790M "gatekeeper" mutation.[9]
Erlotinib (Tarceva®)
-
Mechanism: Similar to gefitinib, erlotinib is a first-generation, reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][10][11][12]
-
Target Profile: Primarily targets EGFR.[10][13] It is approved for the treatment of NSCLC and pancreatic cancer.[13] Like gefitinib, its binding affinity is higher for EGFR with activating mutations (e.g., exon 19 deletion or L858R) than for the wild-type receptor.[12]
-
Key Efficacy Data: Shows significant clinical benefit in EGFR-mutated NSCLC.[13] However, it shares the same susceptibility to acquired resistance via the T790M mutation.[14]
Lapatinib (Tykerb®)
-
Mechanism: A reversible, ATP-competitive inhibitor that dually targets both EGFR and HER2 tyrosine kinases.[5][15][16] This dual action can be advantageous in cancers where both receptors are implicated.
-
Target Profile: EGFR (HER1) and HER2 (ErbB2).[15][17] It is primarily used in HER2-positive breast cancer, often in combination with other agents.[15][17]
-
Key Efficacy Data: By inhibiting both receptors, lapatinib can be effective in some contexts where single-target agents may fail.[18] Its ability to inhibit p95HER2, a truncated and constitutively active form of HER2, provides another mechanism of action.[18]
Osimertinib (Tagrisso®)
-
Mechanism: A third-generation, irreversible TKI.[9] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[9][19]
-
Target Profile: Designed to potently and selectively inhibit both EGFR-TKI sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR.[9][14][20]
-
Key Efficacy Data: Demonstrates high efficacy in patients who have developed resistance to first- or second-generation TKIs due to the T790M mutation.[9][21] It has become a standard first-line treatment for patients with advanced EGFR-mutated NSCLC.[22]
The Challenger: this compound Derivatives
The this compound scaffold serves as a key intermediate for synthesizing novel TKI candidates. The chlorine atom at the 4-position is a reactive leaving group, ideal for nucleophilic substitution to introduce various aniline side chains, which are crucial for kinase binding. The nitrile group at the 6-position can be maintained or further modified to fine-tune properties like solubility, metabolic stability, and target engagement.
While no single "this compound derivative" is an approved drug, numerous research efforts have utilized this scaffold to generate novel compounds with potent anticancer activity. Studies have shown that derivatives from this and similar quinazoline cores can exhibit significant cytotoxicity against various cancer cell lines, with some compounds demonstrating greater potency than the reference drug gefitinib in vitro.[23][24]
-
Rationale for Development: The goal of synthesizing new derivatives from this scaffold is often to:
-
Improve Potency: Achieve lower IC50 values against target kinases.
-
Enhance Selectivity: Increase activity against cancer-driving kinases while reducing off-target effects on wild-type kinases to minimize toxicity.
-
Overcome Resistance: Design molecules that can effectively inhibit kinases with mutations that confer resistance to older drugs (e.g., T790M).
-
Broaden Target Spectrum: Create multi-targeted inhibitors that can block redundant or escape signaling pathways.[25]
-
Head-to-Head Comparison: A Data-Driven Analysis
The efficacy of a TKI is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Generation | Target(s) | Reversibility | IC50 vs. EGFR (L858R/T790M) | Key Indication |
| Gefitinib | 1st | EGFR | Reversible | >1,000 nM | EGFRm+ NSCLC |
| Erlotinib | 1st | EGFR | Reversible | >1,000 nM | EGFRm+ NSCLC |
| Lapatinib | 1st | EGFR, HER2 | Reversible | >1,000 nM | HER2+ Breast Cancer |
| Osimertinib | 3rd | EGFR (Sensitizing & T790M) | Irreversible | <15 nM[9] | EGFRm+ (incl. T790M) NSCLC |
| Novel Quinazoline Derivatives | Exploratory | Varies (often EGFR) | Varies | 1.85 - 2.81 µM* | Preclinical |
*Note: The IC50 values for "Novel Quinazoline Derivatives" are reported as in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, not specific kinase inhibition, and are used here for illustrative purposes of potency against cell growth.[23][24]
Experimental Corner: A Guide to Validating TKI Efficacy
Objectively comparing TKI efficacy requires a standardized, multi-step validation process. This workflow ensures that data is robust, reproducible, and translatable.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[26][27]
-
Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase (e.g., EGFR, HER2).
-
Causality: This is the first and most direct test of a compound's potency against its intended molecular target, independent of cellular factors. A low IC50 is a prerequisite for a successful TKI.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant purified kinase, a specific peptide substrate, and ATP. Prepare serial dilutions of the test TKI (e.g., a this compound derivative) and a control inhibitor (e.g., Gefitinib).
-
Reaction Incubation: In a 96-well plate, combine the kinase, substrate, and TKI dilution. Initiate the kinase reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Luminescent ADP detection platforms are common.[28]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a TKI on the metabolic activity of living cancer cells, which serves as a proxy for cell viability and proliferation.[29][30]
-
Objective: To determine the concentration of a TKI required to inhibit the growth of a cancer cell line by 50% (GI50).
-
Causality: This experiment moves from the purified enzyme to a complex biological system. It validates that the TKI can penetrate the cell membrane and inhibit its target in a cellular context, leading to a cytostatic or cytotoxic effect.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, SK-BR-3 for HER2+ breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[31]
-
Compound Treatment: Treat the cells with serial dilutions of the test TKI and a control TKI. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[31][32] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[32]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[29][31]
-
Absorbance Measurement: Read the absorbance of the resulting purple solution on a microplate reader (typically at ~570 nm).[31]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50.
-
Protocol 3: Western Blot for Target Phosphorylation
Western blotting is used to confirm that the TKI is inhibiting the intended signaling pathway within the cell.[33]
-
Objective: To visualize the decrease in phosphorylation of the target receptor (e.g., p-EGFR) and downstream effectors (e.g., p-Akt, p-ERK) upon TKI treatment.
-
Causality: This provides direct mechanistic evidence. A reduction in cell viability (from the MTT assay) should correlate with a decrease in target phosphorylation. This confirms the compound works via the intended mechanism and is not just broadly toxic. The use of phosphatase inhibitors during sample preparation is critical to preserve the labile phosphorylation state of proteins.[34]
-
Methodology:
-
Cell Treatment and Lysis: Culture cells and treat them with the TKI at various concentrations (e.g., around the GI50 value) for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and crucial phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[33]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (using Bovine Serum Albumin, BSA, is often preferred for phospho-proteins).[34] Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the blot can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-EGFR).
-
Protocol 4: In Vivo Xenograft Efficacy Study
This is the final preclinical step to evaluate a TKI's efficacy in a living organism.[35]
-
Objective: To determine if the TKI can inhibit tumor growth in an animal model.
-
Causality: This experiment integrates pharmacology, toxicology, and efficacy. Success in this model indicates that the compound has favorable enough pharmacokinetic properties (absorption, distribution, metabolism, excretion) and tolerability to reach the tumor at effective concentrations and inhibit its growth. Patient-derived xenograft (PDX) models are increasingly used as they better preserve the characteristics of the original patient tumor.[22][36]
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[37]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, reference TKI, test TKI at various doses).
-
Drug Administration: Administer the TKI to the mice via a clinically relevant route, typically oral gavage, on a set schedule (e.g., once daily).[22]
-
Monitoring: Monitor tumor volume (using calipers) and animal body weight (as a measure of toxicity) regularly (e.g., 2-3 times per week).[37]
-
Endpoint Analysis: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Analyze the data for tumor growth inhibition (TGI).
-
Conclusion and Future Directions
Established quinazoline-based TKIs like Gefitinib, Erlotinib, and Lapatinib have revolutionized cancer treatment by targeting specific oncogenic drivers. However, the emergence of resistance necessitates the development of next-generation inhibitors. Osimertinib provides a blueprint for success by effectively targeting a key resistance mutation.
The this compound scaffold represents a versatile and promising platform for the discovery of novel TKIs. The synthetic tractability at the 4-position and the potential for modification at the 6-position allow for extensive chemical exploration. Preclinical data on derivatives from this family show potent anti-proliferative activity, sometimes exceeding that of first-generation drugs in specific cell lines.[23][24]
The path forward for these derivatives lies in rigorous, systematic evaluation using the workflows described. The ultimate goal is to identify candidates with superior potency against clinically relevant mutations, improved selectivity to minimize toxicity, and the ability to overcome existing mechanisms of drug resistance.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 15. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. breastcancer.org [breastcancer.org]
- 18. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 20. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 21. quora.com [quora.com]
- 22. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro pharmacological characterization of TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 28. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. MTT assay - Wikipedia [en.wikipedia.org]
- 31. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. broadpharm.com [broadpharm.com]
- 33. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 34. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 35. reactionbiology.com [reactionbiology.com]
- 36. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Analysis of Quinazoline-Based Clk Inhibitors' Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of quinazoline-based cdc2-like kinase (Clk) inhibitors, offering a valuable resource for selecting appropriate tool compounds and advancing drug discovery programs.
The cdc2-like kinases (Clks), comprising Clk1, Clk2, Clk3, and Clk4, are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of this process is implicated in numerous diseases, making Clks attractive therapeutic targets.[2][3] Quinazoline-based compounds have emerged as a prominent scaffold for potent Clk inhibitors.[1][4] However, as with many kinase inhibitors targeting the ATP-binding site, off-target effects are a significant concern. This guide summarizes the cross-reactivity data for several key quinazoline-based Clk inhibitors, presents detailed experimental protocols for assessing kinase inhibition, and visualizes the core signaling pathway and experimental workflows.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 and Kd values) of several quinazoline-based Clk inhibitors against a panel of kinases. Lower values indicate higher potency. This data, compiled from various kinase profiling studies, highlights the selectivity and potential off-targets of each compound.
| Compound | Target Kinase | IC50 (nM) | Kd (nM) | Other Notable Off-Targets (Kd in nM) |
| TG003 | Clk1 | 20[5][6] | 19[7] | DYRK1A (12), DYRK1B (130), CSNK1D (150), PIM1 (130), PIM3 (280), CSNK1E (300), Ysk4 (290)[7] |
| Clk2 | 200[5] | 95[7] | ||
| Clk3 | >10,000[5] | 3000[7] | ||
| Clk4 | 15[5][6] | 30[7] | ||
| Analogue 4 | Clk1 | - | 37[7] | DYRK1A (27), DYRK1B (430), EGFR (230)[7] |
| Clk2 | - | 680[7] | ||
| Clk3 | - | 470[7] | ||
| Clk4 | - | 50[7] | ||
| ML167 | Clk1 | 1522[8] | - | |
| Clk2 | 1648[8] | - | ||
| Clk3 | >10,000[8] | - | ||
| Clk4 | 136[8] | - | ||
| DYRK1A | >10,000[8] | - | ||
| DYRK1B | 4420[8] | - | ||
| ML106 | Clk1 | 59[8] | - | |
| Clk2 | 1902[8] | - | ||
| Clk3 | 6936[8] | - | ||
| Clk4 | 39[8] | - | ||
| DYRK1A | 62[8] | - | ||
| DYRK1B | 697[8] | - | ||
| ML315 | Clk1 | 68[8] | - | |
| Clk2 | 231[8] | - | ||
| Clk3 | >10,000[8] | - | ||
| Clk4 | 68[8] | - | ||
| DYRK1A | 282[8] | - | ||
| DYRK1B | 1156[8] | - |
Signaling Pathway and Experimental Visualizations
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Clk signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
References
- 1. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloroquinazoline-6-carbonitrile: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Chloroquinazoline-6-carbonitrile (CAS No. 150449-97-1). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Due to these potential hazards, all materials contaminated with this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A properly fitted laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal.
-
Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .
-
Waste Stream: This compound belongs to the halogenated organic waste stream. It must be kept separate from non-halogenated organic waste.[2]
-
Containerization:
-
Solid Waste: Collect all solid waste (e.g., excess compound, contaminated wipes, and disposable PPE) in a dedicated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a compatible, sealed container.
-
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. Ensure containers are kept closed except when adding waste.[3][4]
-
Collection: Accumulate waste in the appropriately labeled container as described above. Do not overfill containers; a good practice is to fill to no more than 90% capacity.[3]
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the ultimate disposal of chlorinated organic compounds.[5]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, put on the full PPE described in Section 2.
-
Contain the Spill:
-
For solid spills , carefully cover with absorbent pads to avoid raising dust.
-
For liquid spills , use a chemical spill kit with absorbent materials to contain the liquid.
-
-
Clean the Spill: Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
Data Presentation
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [1] |
Experimental Protocols
This document does not cite specific experimental protocols. The disposal procedures outlined are based on the chemical's hazard profile and general laboratory safety guidelines.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Chloroquinazoline-6-carbonitrile
For Immediate Reference: This document provides crucial safety and handling protocols for 4-Chloroquinazoline-6-carbonitrile, a key reagent in pharmaceutical research and development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
Researchers and scientists working with this compound must be aware of its potential hazards to mitigate risks effectively. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal plans to support your critical work in drug development.
Hazard Overview
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following potential hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
A comprehensive understanding of these risks is the first step toward a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, drawing from safety protocols for closely related hazardous compounds.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A complete chemical-resistant suit or a lab coat with long sleeves | To shield the body from accidental spills and contact with the compound. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved air-purifying respirator with an appropriate cartridge | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation. Use in a well-ventilated area is also crucial. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound:
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.
-
-
Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[2][3].
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste materials, including unused product, contaminated labware, and spill cleanup materials, in a designated and clearly labeled "Halogenated Organic Waste" container.
-
Container Management: Ensure the waste container is chemically resistant, properly sealed, and stored in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, to provide to the waste disposal service.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
